Oroidin
描述
Structure
3D Structure
属性
CAS 编号 |
34649-22-4 |
|---|---|
分子式 |
C11H11Br2N5O |
分子量 |
389.05 g/mol |
IUPAC 名称 |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+ |
InChI 键 |
QKJAXHBFQSBDAR-OWOJBTEDSA-N |
SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |
手性 SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N |
规范 SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |
同义词 |
7-(15)N-oroidin oroidin |
产品来源 |
United States |
Foundational & Exploratory
Oroidin from Agelas Sponges: A Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroidin, a bromopyrrole alkaloid first discovered in marine sponges of the genus Agelas, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of this compound's natural sources, detailed methodologies for its isolation and purification from Agelas sponges, and a summary of its key quantitative and spectroscopic data. Furthermore, this document outlines the current understanding of this compound's mechanism of action, particularly its role as an inhibitor of bacterial biofilm formation. Experimental protocols are detailed to enable replication, and quantitative data are presented in tabular format for clarity. Visual diagrams generated using the DOT language illustrate the isolation workflow and the proposed mechanism of antibacterial action, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and marine biotechnology.
Introduction to this compound
This compound is a secondary metabolite belonging to the pyrrole-2-aminoimidazole (P-2-AI) class of marine alkaloids.[1] First isolated in 1971 from the Mediterranean sponge Agelas oroides, it serves as a chemical defense mechanism for the sponge against predators and pathogens.[1][2] Its unique chemical structure, featuring a dibrominated pyrrole head and an aminoimidazole tail connected by a flexible linker, is the basis for a wide array of structurally related compounds also found in Agelas sponges.[2] The significant biological activities of this compound, including antibacterial, antifungal, antibiofilm, and cytotoxic properties, make it a promising candidate for drug development.[1][3] Notably, its ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics, has opened new avenues for combating persistent infections.[1][4]
Natural Sources of this compound
This compound and its derivatives are predominantly found in marine sponges of the genus Agelas.[1][2] This genus is widely distributed in tropical and subtropical waters, including the Caribbean Sea, the Mediterranean Sea, and the Indo-Pacific region.[2][5] While Agelas oroides was the first identified source, numerous other Agelas species have since been found to produce this compound and a diverse family of related bromopyrrole alkaloids.
Table 1: Agelas Species Known to Produce this compound and Related Alkaloids
| Agelas Species | Geographic Location of Collection | Key this compound-Related Compounds Isolated | Reference(s) |
| Agelas oroides | Mediterranean Sea (Bay of Naples, Israeli Coast) | This compound, Hymenidin, Clathrodin | [2][4] |
| Agelas nakamurai | Okinawa, Indonesia | Mukanadins, Tauroacidins | [2] |
| Agelas conifera | Caribbean Sea | This compound, Sceptrin | [6] |
| Agelas clathrodes | Caribbean Sea (Desecheo Island) | Clathrodin | [2] |
| Agelas dispar | Caribbean Sea (Little San Salvador Island) | Dispacamides A-D | [4] |
| Agelas kosrae | Kosrae Island, Micronesia | Dioxysceptrin, Ageleste C | [1] |
| Agelas mauritiana | Enewetak Atoll, South China Sea | Midpacamide, 5-debromomidpacamide | [2] |
Isolation and Purification of this compound from Agelas Sponges
The isolation of this compound from Agelas sponges is typically achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. Bioassay-guided fractionation is often employed to track the active compounds throughout the purification process.
General Experimental Protocol
The following protocol is a synthesized methodology based on various published procedures for the isolation of this compound and related bromopyrrole alkaloids.
3.1.1. Sample Collection and Preparation
-
Collect sponge specimens (e.g., Agelas oroides) by hand using SCUBA at depths ranging from 15 to 50 meters.[5]
-
Immediately after collection, freeze the sponge material at -20°C to preserve the chemical integrity of the secondary metabolites.
-
Prior to extraction, thaw and chop the sponge material into small pieces.
3.1.2. Extraction
-
Macerate the chopped sponge material (e.g., 1 kg wet weight) in methanol (MeOH) or a mixture of ethanol (EtOH) and MeOH (1:1) at room temperature for 24-48 hours.[7] Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the solvent extracts and evaporate under reduced pressure using a rotary evaporator to obtain a crude aqueous suspension.
3.1.3. Solvent Partitioning
-
Suspend the crude extract in water and perform a liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).[1][7]
-
The majority of bromopyrrole alkaloids, including this compound, are typically found in the more polar fractions (EtOAc and n-BuOH).
-
Evaporate the solvent from each fraction to yield the respective crude fractions.
3.1.4. Chromatographic Purification
-
Step 1: Reversed-Phase Flash Chromatography: Subject the bioactive fraction (e.g., the n-BuOH fraction) to C18 reversed-phase flash chromatography.[1] Elute with a stepwise gradient of decreasingly polar solvents, such as a water-methanol gradient (e.g., 100:0 to 0:100 H₂O:MeOH).[1] Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Step 2: Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.[7] This step is effective for separating compounds based on their molecular size and removing pigments and other impurities.
-
Step 3: High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by one or more rounds of reversed-phase HPLC.
-
Semi-preparative HPLC: Use a C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) with a gradient elution system, for instance, a water-acetonitrile (H₂O:MeCN) gradient containing 0.1% trifluoroacetic acid (TFA).[1]
-
Analytical HPLC: Assess the purity of the isolated this compound using an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a similar gradient system.[1]
-
Quantitative Data
The yield of this compound and its derivatives can vary significantly depending on the Agelas species, geographical location, and the specific isolation protocol employed. The following table summarizes reported yields from various studies.
Table 2: Reported Yields of this compound and Related Bromopyrrole Alkaloids from Agelas Sponges
| Compound | Agelas Species | Starting Material (Wet Weight) | Yield (mg) | Yield (% of Wet Weight) | Reference(s) |
| 2-bromokeramadine | Agelas sp. | 3.9 kg | 0.2 | 0.0000051% | [8] |
| 2-bromo-9,10-dihydrokeramadine | Agelas sp. | 3.9 kg | 6.2 | 0.00016% | [8] |
| Tauroacidin C | Agelas sp. | 3.9 kg | 1.3 | 0.000033% | [8] |
| Mukanadin G | Agelas sp. | 3.9 kg | 20.3 | 0.00052% | [8] |
| Agelamadin A | Agelas sp. | 3.9 kg | 1.5 | 0.000038% | [6] |
| This compound | Agelas oroides (farmed) | Not specified | 70.3% of total metabolites | Not specified | [9] |
| This compound | Agelas oroides (wild) | Not specified | 80.4% of total metabolites | Not specified | [9] |
Characterization of this compound
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) is a key diagnostic feature.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁Br₂N₅O |
| Molecular Weight | 389.04 g/mol |
| HR-ESI-MS [M+H]⁺ | m/z 389.9406 (calculated for C₁₁H₁₂Br₂N₅O⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for the complete structural elucidation of this compound.
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
| 2 | 123.0 | 6.85 (d, 2.0) |
| 3 | 114.5 | 7.25 (d, 2.0) |
| 4 | 97.2 | - |
| 5 | 121.5 | - |
| 6 | 160.5 | - |
| 7 | 38.5 | 3.95 (t, 6.0) |
| 8 | 118.0 | 6.10 (dt, 16.0, 6.0) |
| 9 | 122.5 | 6.30 (d, 16.0) |
| 11 | 110.0 | 6.50 (s) |
| 12 | 145.0 | - |
| 13 | 135.0 | - |
| NH (pyrrole) | - | 12.5 (br s) |
| NH (amide) | - | 8.50 (t, 6.0) |
| NH₂ (imidazole) | - | 7.0 (br s) |
| NH (imidazole) | - | 11.5 (br s) |
Note: Chemical shifts are referenced to the residual solvent signal. Data synthesized from available literature.
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, with its antibacterial and antibiofilm properties being particularly well-studied.
Antibacterial and Antibiofilm Activity
This compound has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Pseudomonas aeruginosa.[10][11] A key aspect of its antibacterial action is the inhibition of biofilm formation.[4][11] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.
Mechanism of Action
The antibiofilm activity of this compound is believed to be multifactorial, primarily involving the disruption of quorum sensing and direct damage to the bacterial cell envelope.
-
Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the formation of biofilms and the production of virulence factors. This compound has been shown to interfere with QS signaling in Pseudomonas aeruginosa, leading to a reduction in the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids, all of which are important for biofilm development.[1][8]
-
Cell Membrane and Cell Wall Disruption: Studies have indicated that this compound can compromise the integrity of the bacterial cell membrane and cell wall.[12] This disruption leads to increased permeability, leakage of intracellular components, and ultimately, inhibition of bacterial growth and biofilm formation.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Agelas sponges.
Proposed Mechanism of this compound's Antibiofilm Action
Caption: this compound's dual mechanism of inhibiting bacterial biofilm formation.
Conclusion
This compound, a prominent member of the bromopyrrole alkaloids from Agelas sponges, continues to be a molecule of significant interest in the field of marine natural products and drug discovery. Its potent antibacterial and, particularly, its antibiofilm activities, position it as a valuable lead compound for the development of novel therapeutics to combat antibiotic-resistant infections. This technical guide provides a consolidated resource for researchers, offering detailed protocols for its isolation, comprehensive quantitative and spectroscopic data for its characterization, and an overview of its mechanism of action. Further research into the specific molecular targets of this compound and the optimization of its structure through medicinal chemistry approaches will be crucial in harnessing its full therapeutic potential.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quorum Sensing Inhibitory Activities of Oridonin in Pseudomonas Aeruginosa | E3S Web of Conferences [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of the marine alkaloids, clathrodin and this compound, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Oroidin's Mechanism of Action in Cancer Cell Lines: A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a concise overview of the current understanding of the mechanism of action of oroidin, a pyrrole alkaloid derived from marine sponges of the genus Agelas, in cancer cell lines. It is important to note that research into the specific molecular mechanisms of this compound in oncology is still in its early stages. Much of the available literature focuses on the synthesis of this compound analogs with improved cytotoxic activity. Consequently, a comprehensive, in-depth guide on the core signaling pathways modulated by the parent compound, this compound, is limited by the scarcity of detailed mechanistic studies. This document summarizes the available quantitative data, outlines likely experimental approaches based on related research, and provides a logical framework for the preliminary assessment of natural products like this compound in cancer research.
Cytotoxicity of this compound in Cancer Cell Lines
This compound itself has demonstrated generally poor to moderate cytotoxic activity against a panel of human cancer cell lines. The 50% growth inhibition concentration (GI50) values from initial screenings are presented in Table 1.
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast Cancer | 42[1] |
| A2780 | Ovarian Cancer | 24[1] |
| HT29 | Colon Cancer | > 50[1] |
| SW480 | Colon Cancer | > 50[1] |
| H460 | Lung Cancer | > 50[1] |
| A431 | Skin Cancer | > 50[1] |
| Du145 | Prostate Cancer | > 50[1] |
| BE2-C | Neuroblastoma | > 50[1] |
| SJ-G2 | Glioblastoma | > 50[1] |
| MIA | Pancreatic Cancer | > 50[1] |
| SMA | Spinal Muscular Atrophy | > 50[1] |
| U87 | Glioblastoma | > 50[1] |
Table 1: Summary of the 50% growth inhibition concentration (GI50) of this compound in various human cancer cell lines.[1]
It is noteworthy that synthetic derivatives of this compound have been developed that exhibit significantly more potent anticancer activity, with some analogs showing GI50 values of less than 5 µM in cell lines such as HT29 (colon), SW480 (colon), MCF-7 (breast), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas).[1]
Preliminary Insights into the Mechanism of Action
While detailed signaling pathway analysis for this compound is not extensively available in the reviewed literature, preliminary studies on its more active synthetic analogs suggest that the induction of apoptosis is a potential mechanism of action.
Induction of Apoptosis
Flow cytometry analysis of cancer cells treated with cytotoxic this compound analogs has indicated an apoptotic effect. This is typically characterized by the exposure of phosphatidylserine on the outer leaflet of the plasma membrane and the fragmentation of nuclear DNA, leading to an increase in the sub-G1 cell population. However, the specific intrinsic or extrinsic apoptotic pathways, including the involvement of caspases or Bcl-2 family proteins, have not been clearly elucidated for the parent this compound compound.
Due to the limited specific data on this compound's mechanism of action, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow for the initial screening and investigation of a natural product like this compound is presented below.
Putative Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or its analogs) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the GI50 value is calculated.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the GI50 value for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound, in its natural form, is a marine alkaloid with limited cytotoxic effects on a broad range of cancer cell lines. While synthetic analogs of this compound have shown enhanced anticancer activity, detailed mechanistic studies to elucidate the specific signaling pathways modulated by this compound are lacking. Preliminary evidence suggests that apoptosis may be a mode of action for some of its more potent derivatives.
To fully understand the therapeutic potential of this compound and its analogs, future research should focus on:
-
Comprehensive Mekanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound and its active derivatives. This would involve detailed analyses of key regulators of apoptosis, cell cycle progression, and metastasis.
-
In Vivo Efficacy: Evaluating the antitumor activity of promising this compound analogs in preclinical animal models to assess their therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Continued investigation into the chemical modifications of the this compound scaffold to improve potency and selectivity for cancer cells.
References
The Biological Activity of Oroidin and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine sponges of the genus Agelas are a prolific source of structurally unique and biologically active secondary metabolites. Among these, the pyrrole-2-aminoimidazole alkaloid oroidin has emerged as a crucial scaffold in medicinal chemistry. This compound and its diverse synthetic and naturally occurring derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, biofilm inhibitory, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Antimicrobial and Antifungal Activity
This compound and its derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The primary mechanism of their antimicrobial action is believed to be the disruption of the bacterial cell membrane.[1][2] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | >50 | [3] |
| Enterococcus faecalis | >50 | [3] | |
| Escherichia coli | >50 | [3] | |
| Candida albicans | >50 | [3] | |
| 4-phenyl-2-aminoimidazole 6h | S. aureus | 12.5 | [3][4] |
| E. faecalis | 12.5 | [3][4] | |
| E. coli | 50 | [3][4] | |
| 5-trifluoromethoxy-indole derivative 6g | S. aureus | 25 | [3] |
| E. faecalis | 25 | [3] | |
| E. coli | 25 | [3] | |
| C. albicans | 50 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5][6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solution of the test compound (dissolved in a suitable solvent like DMSO)
-
Sterile diluent (e.g., broth or saline)
-
Multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to all wells. Then, 100 µL of the 2x final concentration of the test compound is added to the first column of wells. After mixing, 100 µL is transferred to the second column, and this process is repeated across the plate to create a concentration gradient. 100 µL from the last dilution column is discarded.
-
Inoculum Preparation: The microbial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well (except for a sterility control) is inoculated with a specific volume of the standardized microbial suspension (e.g., 100 µL), resulting in a final volume of 200 µL per well and a 1:2 dilution of the compound concentrations. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often assessed by visual inspection or by measuring the optical density (OD) with a microplate reader.
II. Biofilm Inhibition and Dispersion
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound and its analogues have been identified as potent inhibitors of biofilm formation and are also capable of dispersing pre-formed biofilms.[8][9][10][11] This activity is particularly significant for tackling chronic and persistent infections. The mechanism of biofilm inhibition is thought to involve targeting response regulator proteins, such as BfmR.[1]
Quantitative Biofilm Inhibition Data
The following table presents the biofilm inhibitory activity of selected this compound derivatives, often reported as the concentration required to inhibit 50% of biofilm formation (MBIC50).
| Compound/Derivative | Microorganism | MBIC50 (µM) | Reference |
| 5-(trifluoromethoxy)indole-based analogue 4b | Methicillin-resistant Staphylococcus aureus (MRSA) | 20 | |
| Streptococcus mutans | 20 | ||
| This compound | Pseudomonas aeruginosa PAO1 | 190 | [12] |
| Pseudomonas aeruginosa PA14 | 166 | [12] | |
| Dihydrosventrin | Pseudomonas aeruginosa PAO1 | 52 | [12] |
| Pseudomonas aeruginosa PA14 | 111 | [12] |
Experimental Protocol: Crystal Violet Biofilm Assay
The crystal violet assay is a common method to quantify the total biomass of a biofilm.[13][14][15][16]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
Phosphate-buffered saline (PBS)
-
30% (v/v) acetic acid or ethanol for solubilization
-
Microplate reader
Procedure:
-
Biofilm Formation: Bacterial cultures are grown in the wells of a 96-well plate in the presence of varying concentrations of the test compound. The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with PBS.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Washing: Excess crystal violet is removed by washing the wells with water.
-
Solubilization: The bound crystal violet is solubilized by adding a solvent such as 30% acetic acid or ethanol to each well and incubating for 10-15 minutes.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 550-590 nm. The absorbance is proportional to the amount of biofilm.
III. Anticancer Activity
A growing body of evidence highlights the potent anticancer activities of this compound derivatives, particularly those based on the oridonin scaffold. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through the modulation of multiple signaling pathways.[17][18][19]
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected oridonin derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin Derivative 5 | HCT-116 (Colon) | 0.16 | [19] |
| Oridonin Derivative 9 | BEL-7402 (Liver) | 0.50 | [17] |
| Oridonin Derivative 20 | PLC/PRF/5 (Liver) | 0.78 | [18] |
| HepG2 (Liver) | 1.36 | [18] | |
| Oridonin | PLC/PRF/5 (Liver) | 7.41 | [18] |
| HepG2 (Liver) | 8.12 | [18] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][20][21][22]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.
IV. Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and its derivatives are a consequence of their interaction with multiple cellular targets and signaling pathways.
Anticancer Signaling Pathways
Oridonin and its derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][17][19][23] These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, as well as the p53 tumor suppressor pathway.
Caption: Anticancer signaling pathways modulated by this compound derivatives.
Antimicrobial and Antibiofilm Mechanisms
The antibacterial and antibiofilm activities of this compound derivatives are primarily attributed to their ability to disrupt bacterial cell membranes and interfere with key regulatory systems.
Caption: Mechanisms of antimicrobial and antibiofilm action of this compound derivatives.
V. Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of marine natural products with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of new antimicrobial, antibiofilm, and anticancer agents. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of these compounds, which will facilitate the design of more potent and selective derivatives. The detailed experimental protocols and summary of quantitative data provided in this guide are intended to support and accelerate these future research and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole this compound analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and screening of an this compound library against Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 14. Crystal violet biomass assays [bio-protocol.org]
- 15. static.igem.org [static.igem.org]
- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. mdpi.com [mdpi.com]
Oroidin: A Pivotal Precursor in the Biosynthesis of Marine Pyrrole-Imidazole Alkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Marine sponges of the order Agelasida are prolific producers of a diverse family of nitrogen-rich secondary metabolites known as pyrrole-imidazole alkaloids (PIAs). At the heart of this intricate chemical diversity lies oroidin, a relatively simple bromopyrrole alkaloid first isolated from the sponge Agelas oroides[1][2]. This compound's significance extends far beyond its own biological activities; it serves as a crucial biosynthetic precursor to a vast array of more complex and often more potent marine alkaloids[1][3][4]. This technical guide provides a comprehensive overview of this compound's role as a molecular scaffold, detailing its biosynthesis, its transformation into other key marine alkaloids, and the experimental methodologies employed in its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this natural product family for therapeutic innovation.
The Biosynthesis of this compound: From Amino Acids to a Key Marine Alkaloid
The biosynthesis of this compound is a foundational process for the entire class of pyrrole-imidazole alkaloids. Experimental evidence from radiolabeling studies suggests that the molecular skeleton of this compound is derived from amino acid precursors[5][6][7]. Specifically, proline has been identified as the precursor for the 4,5-dibromopyrrole-2-carboxamide moiety, while lysine is proposed to be the precursor for the 2-aminoimidazole portion of the molecule[5][6].
The proposed biosynthetic pathway initiates with these fundamental building blocks and proceeds through a series of enzymatic transformations to yield the final this compound structure. While the precise enzymatic machinery is still under investigation, the pathway highlights nature's efficiency in constructing complex molecular architectures from simple starting materials.
This compound as a Precursor to Dimeric and Polycyclic Alkaloids
The true significance of this compound in marine natural product chemistry lies in its role as a versatile precursor to a wide range of more complex alkaloids. Through dimerization and further oxidative cyclizations, this compound gives rise to intricate molecular architectures with potent biological activities[3][8]. Key examples of this compound-derived alkaloids include hymenidin, clathrodin, sceptrin, ageliferin, and massadine.
Hymenidin and Clathrodin: Variations on the this compound Theme
Hymenidin and clathrodin are close structural analogues of this compound, differing only in the degree of bromination on the pyrrole ring. Hymenidin possesses one bromine atom, while clathrodin is devoid of bromine[9][10]. It is hypothesized that these compounds share a common biosynthetic pathway with this compound, with variations in the halogenation steps.
Sceptrin and Ageliferin: Dimerization of this compound Derivatives
Sceptrin and ageliferin are dimeric alkaloids believed to be formed through the cycloaddition of this compound or hymenidin monomers[8][11][12]. The formation of sceptrin is proposed to occur via a [2+2] cycloaddition, while ageliferin is thought to arise from a [4+2] cycloaddition[12][13][14]. These dimerization events dramatically increase the structural complexity and often enhance the biological activity of the resulting molecules.
Massadine and Other Complex Alkaloids
Further intramolecular rearrangements and cyclizations of dimeric precursors like ageliferin can lead to even more complex, polycyclic alkaloids such as massadine and the axinellamines[3][15][16][17][18]. These transformations showcase the remarkable chemical diversity that can be generated from a single precursor molecule.
Quantitative Data on this compound and its Derivatives
The biological activities and synthetic yields of this compound and its derivatives are of significant interest for drug discovery and development. The following tables summarize key quantitative data from the literature.
Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (ovarian) | 24 | [19] |
| This compound | MCF-7 (breast) | 42 | [19] |
| Oridonin Derivative 9 | BEL-7402 | 0.50 | [5] |
| Oridonin Derivative 10 | K562 | 0.95 | [5] |
| Oridonin Derivative 11 | HCC-1806 | 0.18 | [5] |
| Oridonin Derivative 17 | K562 | 0.39 | [5] |
| Oridonin Derivative 17 | BEL-7402 | 1.39 | [5] |
Antimicrobial Activity of Pyrrole-Imidazole Alkaloids
| Compound | Microorganism | MIC (µM) | Reference |
| Pyrrole Alkaloid 1 | Bacillus subtilis | 0.7 - 2.9 | [6] |
| Pyrrole Alkaloid 2 | Bacillus subtilis | 0.7 - 2.9 | [6] |
| Pyrrole Alkaloid 3 | Bacillus subtilis | 0.7 - 24.5 | [6] |
| Phallusialide A | MRSA | 32 µg/mL | [12] |
| Phallusialide B | Escherichia coli | 64 µg/mL | [12] |
| Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.12 - 12.5 µg/mL | [12] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of research in this field. The following sections provide summaries of key experimental methodologies for the isolation and synthesis of this compound and its derivatives, based on available literature.
Isolation of this compound from Marine Sponges
A general procedure for the extraction and isolation of this compound from sponges of the genus Agelas involves the following steps:
-
Extraction: The sponge material is typically extracted with a mixture of methanol and dichloromethane[20][21].
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity[22].
-
Chromatography: The fractions containing this compound are further purified using chromatographic techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC)[9][22].
Total Synthesis of this compound, Hymenidin, and Clathrodin
A reported total synthesis of this compound, hymenidin, and clathrodin proceeds via an imidazo[1,2-a]pyrimidine intermediate. The key steps are outlined below[2][9][11][23][24]:
-
Formation of the Imidazo[1,2-a]pyrimidine Core: This is achieved through the condensation of a suitable 2-aminopyrimidine with an α-haloketone.
-
Side Chain Introduction: The propargyl side chain is introduced onto the pyrimidine ring.
-
Amide Coupling: The pyrrole carboxamide moiety is coupled to the side chain.
-
Ring Opening: The imidazo[1,2-a]pyrimidine ring is opened to reveal the 2-aminoimidazole ring of the final products.
The overall yield for the synthesis of hymenidin via this route has been reported to be 65% in the final deprotection step[11].
Synthesis of Sceptrin via Photochemical Dimerization
A four-step total synthesis of (±)-sceptrin has been reported, with the key step being a photochemical [2+2] cycloaddition[19][24][25]:
-
Synthesis of a Hymenidin Surrogate: An imidazopyrimidine-containing monomer is synthesized.
-
Photochemical Dimerization: The monomer is dimerized under blue LED irradiation in the presence of an iridium photocatalyst to form the cyclobutane core. The yield for this step has been reported as 41%[6].
-
Installation of Pyrrole Groups: The bromopyrrole moieties are attached to the dimerized core.
-
Conversion to Sceptrin: The imidazopyrimidine groups are converted to the 2-aminoimidazole groups of sceptrin.
Potential Signaling Pathways and Mechanisms of Action
While the cytotoxic and antimicrobial activities of this compound and its derivatives are well-documented, the precise molecular mechanisms and signaling pathways involved are still being elucidated. Some natural product alkaloids have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/Akt/mTOR pathways[4][5][20][21][26][27][28]. For instance, an oridonin derivative has been shown to inhibit the nuclear translocation of NF-κB p65 subunits[5]. Although direct evidence for this compound alkaloids is still emerging, it is plausible that they may exert some of their biological effects through the modulation of such pathways.
Conclusion
This compound stands as a testament to the chemical ingenuity of marine organisms. Its role as a central precursor unlocks a remarkable diversity of pyrrole-imidazole alkaloids with significant therapeutic potential. For researchers in drug discovery and development, the this compound family of natural products offers a rich source of novel chemical scaffolds with a broad range of biological activities. Continued research into the biosynthesis, synthesis, and mechanism of action of these fascinating molecules is likely to yield new leads for the development of novel therapeutics for a variety of human diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for advancing these research endeavors.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total syntheses of this compound, hymenidin and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Short total synthesis of (+/-)-sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin derivative ameliorates experimental colitis by inhibiting activated T-cells and translocation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Total synthesis of ageliferin via acyl N-amidinyliminium ion rearrangement - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Total Syntheses of (±)-Massadine and Massadine Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Ageliferin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic studies toward the total synthesis of ageliferin [morressier.com]
- 19. Total Synthesis of (±)-Sceptrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Marine sponge-derived alkaloid inhibits the PI3K/AKT/mTOR signaling pathway against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Malvidin and its derivatives exhibit antioxidant properties by inhibiting MAPK signaling pathways to reduce endoplasmic reticulum stress in ARPE-19 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. baranlab.org [baranlab.org]
- 24. researchgate.net [researchgate.net]
- 25. Short Total Synthesis of Sceptrin - ChemistryViews [chemistryviews.org]
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- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of Oroidin
Introduction: Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides. It serves as a key biosynthetic precursor for a diverse family of more complex pyrrole-imidazole alkaloids, many of which exhibit significant biological activities.[1][2][3] Due to its structural significance and potential as a scaffold for drug development, a thorough understanding of its spectroscopic properties is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development. This guide provides a consolidated overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, along with detailed experimental protocols and a workflow for its analysis.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, compiled from published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, Methanol-d₄) [4][5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |
| 6.85 | s | - | 1H | Ar-H³ |
| 6.51 | s | - | 1H | Imidazole-H |
| 6.31 | d | 15.8 | 1H | -CH=CH -CH₂- |
| 5.91 | dt | 15.8, 6.0 | 1H | -CH =CH-CH₂- |
| 4.03 | d | 6.0 | 2H | -CH=CH-CH₂ - |
s = singlet, d = doublet, dt = doublet of triplets
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, Methanol-d₄) [4][5]
| Chemical Shift (δ) ppm | Assignment Category |
| 42.18 | Aliphatic C |
| 99.96 | Aromatic C |
| 106.09 | Aromatic C |
| 114.29 | Aromatic C |
| 117.00 | Aromatic C |
| 122.12 | Aromatic C |
| 122.28 | Olefinic C |
| 128.88 | Olefinic C |
| 130.94 | Aromatic C |
| 151.72 | Imidazole C |
| 161.53 | Carbonyl C (Amide) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) data provides the exact mass of the molecule, which is critical for determining its elemental composition.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [4][5]
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁Br₂N₅O |
| Ionization Mode | ESI+ (presumed) |
| Calculated m/z | 386.9330 |
| Found m/z | 386.9408 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr Pellet) [5]
| Wavenumber (ν) cm⁻¹ | Functional Group Assignment |
| 3117 | N-H Stretching |
| 2934 | C-H Stretching |
| 1611 | C=O Stretching (Amide I) |
| 1562, 1515 | C=C and C=N Stretching |
| 1410 - 754 | Fingerprint Region |
Experimental Protocols
The following sections describe generalized yet detailed protocols for acquiring the spectroscopic data presented above, tailored for marine natural products like this compound.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) is a primary technique for elucidating the detailed structure of organic molecules.[6]
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, such as methanol-d₄ (MeOH-d₄), within a standard 5 mm NMR tube.[7] A small amount of an internal standard, like tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm.[5]
-
Instrument Setup: The experiments are typically performed on a high-field NMR spectrometer, such as a Bruker 400 MHz instrument.[5] The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity and spectral resolution.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, more scans (often several hundred to thousands) and a longer relaxation delay are required.[8] Spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[9]
-
2D NMR: For complete structural assignment, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically run to establish proton-proton and proton-carbon correlations.[10]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.
Mass Spectrometry Protocol
Mass spectrometry is used to determine the molecular weight and formula of a compound.[11]
-
Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent, typically methanol or acetonitrile/water, at a concentration of approximately 1-10 µg/mL.
-
Instrumentation and Ionization: High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[12][13] The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated using a known standard to ensure high mass accuracy (typically <5 ppm). The full scan spectrum is acquired over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: The exact mass of the most abundant isotopic peak is determined from the spectrum. This value is then used in a molecular formula calculator, along with isotopic pattern matching, to determine the most likely elemental composition (e.g., C₁₁H₁₁Br₂N₅O for this compound).[4][5]
Infrared (IR) Spectroscopy Protocol
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[14][15]
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid, dry this compound sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[16] The fine powder is then compressed under high pressure (several tons) in a die to form a small, transparent pellet.
-
Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.[5] A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.
-
Data Acquisition: The KBr pellet containing the sample is placed in a holder within the instrument's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.[17] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed. The absorption bands (peaks) are correlated to specific bond vibrations, allowing for the identification of functional groups such as N-H, C-H, and C=O.[5]
Spectroscopic Analysis Workflow
The structural elucidation of a natural product like this compound is a multi-faceted process that integrates data from various spectroscopic techniques. The logical flow of this process is visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 7-(15)N-Oroidin and evaluation of utility for biosynthetic studies of pyrrole-imidazole alkaloids by microscale (1)H-(15)N HSQC and FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. rsc.org [rsc.org]
- 5. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lehigh.edu [lehigh.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. INFRARED(IR) SPECTROSCOPY OF NATURAL PRODUCTS | PPTX [slideshare.net]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
Oroidin: A Marine Alkaloid with Broad Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Oroidin, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has emerged as a promising natural product with a diverse range of biological activities. Its unique chemical structure has attracted significant interest in the scientific community, leading to extensive research into its therapeutic potential. This in-depth technical guide provides a comprehensive review of the current understanding of this compound's bioactivities, focusing on its anticancer, anti-inflammatory, antimicrobial, and anti-biofilm properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Therapeutic Activities of this compound and Its Analogs
This compound and its synthetic derivatives have demonstrated significant potential across several therapeutic areas. The following sections summarize the key findings and quantitative data associated with these activities.
Anticancer Activity
This compound itself exhibits modest cytotoxic activity against various cancer cell lines. However, synthetic modifications have led to the development of analogs with significantly enhanced potency.
Table 1: Anticancer Activity of this compound and Its Analogs
| Compound | Cancer Cell Line | Assay | Activity Metric (µM) | Reference |
| This compound | MCF-7 (Breast) | GI50 | 42 | [1] |
| This compound | A2780 (Ovarian) | GI50 | 24 | [1] |
| Analog 5l | HT29 (Colon) | GI50 | <5 | [1] |
| Analog 5l | SW480 (Colon) | GI50 | <5 | [1] |
| Analog 5l | MCF-7 (Breast) | GI50 | <5 | [1] |
| Analog 5l | A431 (Skin) | GI50 | <5 | [1] |
| Analog 5l | Du145 (Prostate) | GI50 | <5 | [1] |
| Analog 5l | BE2-C (Neuroblastoma) | GI50 | <5 | [1] |
| Analog 5l | MIA (Pancreas) | GI50 | <5 | [1] |
GI50: The concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators. While specific IC50 values for this compound in anti-inflammatory assays are not extensively reported, the focus has been on the mechanisms of action.
Antimicrobial Activity
This compound has shown promising activity against Gram-positive bacteria. Synthetic analogs have been developed to broaden the spectrum and enhance the potency of this antimicrobial activity.
Table 2: Antimicrobial Activity of this compound and Its Analogs
| Compound | Microbial Strain | Assay | Activity Metric (µM) | Reference |
| This compound | Staphylococcus aureus | % Inhibition at 50 µM | >90% | |
| This compound | Enterococcus faecalis | % Inhibition at 50 µM | ~50% | |
| Analog 6h | Gram-positive bacteria | MIC90 | 12.5 | |
| Analog 6h | Escherichia coli | MIC90 | 50 |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Anti-biofilm Activity
A significant area of interest is the ability of this compound and its derivatives to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.
Table 3: Anti-biofilm Activity of this compound and Its Analogs
| Compound | Bacterial Strain | Assay | Activity Metric (µM) | Reference |
| This compound | Pseudomonas aeruginosa PAO1 | IC50 | 190 | |
| This compound | Pseudomonas aeruginosa PA14 | IC50 | 166 | |
| Indole-based analog 4b | Methicillin-resistant Staphylococcus aureus | MBIC50 | 20 | |
| Indole-based analog 4b | Streptococcus mutans | MBIC50 | 20 |
IC50: The concentration required to inhibit biofilm formation by 50%. MBIC50: The minimum biofilm inhibitory concentration required to inhibit biofilm formation by 50%.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. While direct binding targets of this compound within this pathway are still under investigation, evidence suggests that this compound analogs can suppress NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by an this compound analog.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. This compound and its analogs have been shown to modulate the phosphorylation status of key kinases in this pathway, such as p38, JNK, and ERK, suggesting a mechanism for its anticancer and anti-inflammatory effects.
Caption: this compound's modulation of MAPK signaling pathways.
Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from the amino acids proline and lysine, which serve as precursors for the pyrrole and 2-aminoimidazole moieties, respectively.
Caption: Proposed biosynthetic precursors of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
Anti-biofilm Activity: Crystal Violet Assay
The crystal violet assay is a simple and widely used method for quantifying biofilm formation.
Workflow:
Caption: Workflow for the crystal violet anti-biofilm assay.
Detailed Steps:
-
Inoculation: In a 96-well flat-bottom microplate, add 100 µL of bacterial suspension (adjusted to a specific OD) to each well containing different concentrations of this compound or its analogs. Include a growth control (no compound) and a sterile control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.
-
Washing: Gently discard the culture medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilization: Air-dry the plate and then add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Absorbance Measurement: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at approximately 590 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the growth control.
Antimicrobial Susceptibility: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for the broth microdilution assay.
Detailed Steps:
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of this compound or its analogs in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microplate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
This compound and its synthetic analogs represent a promising class of marine-derived compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and anti-biofilm activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further drug development. This guide provides a foundational overview of the current research, quantitative data, and experimental methodologies to aid scientists and researchers in the continued exploration of this compound's therapeutic applications. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the successful translation of these findings into clinical practice.
References
The Ecological Significance of Oroidin in Marine Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroidin, a brominated pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas oroides, serves as a crucial chemical mediator in the complex ecological interactions of its host. This technical guide provides an in-depth analysis of the multifaceted ecological roles of this compound, including its functions as a potent antifeedant, antifouling agent, and antimicrobial compound. We present a compilation of quantitative data on its bioactivities, detailed experimental protocols for the assessment of its ecological functions, and a visualization of its proposed biosynthetic pathway and experimental workflows. This document is intended to be a comprehensive resource for researchers in marine chemical ecology, natural products chemistry, and drug development, providing foundational knowledge and methodological guidance for the study of this compound and related compounds.
Introduction
Marine sponges (Phylum Porifera) are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds are not merely metabolic byproducts but are key elements in the sponges' survival strategies, mediating interactions with predators, competitors, and pathogens. Among the vast arsenal of chemical defenses, the pyrrole-imidazole alkaloids (PIAs) represent a significant class of bioactive molecules, with this compound being the biogenetic precursor to a large number of more complex PIAs.
This compound and its derivatives are primarily found in sponges of the order Agelasida, particularly within the genus Agelas. Their ecological significance stems from a range of potent biological activities that contribute to the overall fitness and survival of the producing sponge in the highly competitive marine environment. This guide will delve into the specific ecological functions of this compound, supported by quantitative data and detailed methodologies to facilitate further research and application.
Chemical Structure and Biosynthesis
This compound is characterized by a 4,5-dibromopyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group through a propyl chain. This unique structure is the foundation for its diverse biological activities and serves as a building block for a wide array of more complex dimeric and cyclic PIAs.
Biosynthetic Pathway
The biosynthesis of this compound is believed to originate from two primary amino acid precursors: L-proline and L-lysine[1][2]. Radiolabeling studies have shown that the pyrrole-2-carboxylate unit is derived from L-proline, while the 2-aminoimidazole moiety is synthesized from L-lysine. While the complete enzymatic cascade has not been fully elucidated, a putative pathway has been proposed.
Ecological Roles of this compound
This compound plays a pivotal role in the chemical defense strategy of marine sponges, exhibiting a broad spectrum of activities that deter predators, prevent fouling by marine organisms, and inhibit the growth of pathogenic microbes.
Antifeedant Activity
One of the most well-documented ecological functions of this compound and related PIAs is their role as a feeding deterrent against predatory reef fish. Sponges of the genus Agelas are often chemically defended from fish predation by this class of compounds[3].
Quantitative Data: Feeding Deterrence
| Compound/Extract | Predator Species | Concentration | Effect | Reference |
| Agelas conifera extract (containing this compound and sceptrin) | Stegastes partitus | Near natural concentrations | Feeding deterrence | [3] |
| This compound | Thalassoma bifasciatum | 1, 5, and 10 mg/ml in food pellets | Significant feeding deterrence | [4] |
Antifouling Activity
Biofouling, the accumulation of microorganisms, plants, algae, and small animals on submerged surfaces, is a significant challenge for sessile marine organisms. This compound has demonstrated potent antifouling properties, particularly by inhibiting the formation of bacterial biofilms, which is often the initial step in the fouling process.
Quantitative Data: Antifouling and Antibiofilm Activity
| Compound | Target Organism/Process | Concentration | Effect | Reference |
| This compound | Halomonas pacifica biofilm formation | 100 µM | Complete inhibition | |
| Dihydrothis compound (DHO) | Halomonas pacifica biofilm formation | 100 µM | Complete inhibition |
Antimicrobial Activity
Marine sponges exist in a microbe-rich environment and are constantly exposed to potential pathogens. This compound exhibits antimicrobial activity against a range of marine and non-marine bacteria, contributing to the sponge's ability to control its microbial associates and defend against infections.
Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Microorganism | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | >50 | >19.4 | [1] |
| This compound | Enterococcus faecalis | >50 | >19.4 | [1] |
| This compound derivative (4-phenyl-2-aminoimidazole) | Staphylococcus aureus | 12.5 | 5.7 | [1] |
| This compound derivative (4-phenyl-2-aminoimidazole) | Enterococcus faecalis | 12.5 | 5.7 | [1] |
| This compound derivative (4-phenyl-2-aminoimidazole) | Escherichia coli | 50 | 22.8 | [1] |
Allelopathic Activity
In the competition for space on the crowded benthic floor, sponges can employ chemical warfare against neighboring organisms, such as corals. Extracts from this compound-producing sponges have been shown to cause polyp retraction and tissue necrosis in corals upon contact.
Quantitative Data: Allelopathic Activity
| Compound/Extract | Target Organism | Concentration | Effect | Reference |
| Agelas conifera extract (containing this compound and sceptrin) | Madracis mirabilis | 0.7 mg/L | Polyp closure and retraction | [3] |
| Agelas conifera extract (containing this compound and sceptrin) | Madracis mirabilis | 1.4 mg/L | No recovery of polyps | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's ecological roles.
Extraction of this compound from Sponge Tissue
Methodology:
-
Sample Collection and Preparation: Collect sponge tissue and immediately freeze it at -20°C or freeze-dry to preserve the chemical integrity.
-
Extraction: The frozen or lyophilized sponge tissue is ground to a fine powder. The powder is then repeatedly extracted with an organic solvent mixture, typically methanol (MeOH) and dichloromethane (DCM).
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation and Purification: The crude extract is subjected to chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound. The purity and structure of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifeedant Assay
Methodology:
-
Food Pellet Preparation: Prepare an artificial food base. For fish feeding assays, a common recipe involves a mixture of palatable ingredients such as squid, shrimp, and a gelling agent like carrageenan.
-
Incorporation of Test Compound: Dissolve the purified this compound in a suitable solvent and incorporate it into the food mixture at various concentrations. Prepare control pellets with the solvent only.
-
Feeding Trial: Offer individual predatory fish (e.g., Thalassoma bifasciatum) a choice between control pellets and pellets containing this compound.
-
Data Analysis: Record the number of pellets of each type consumed over a set period. Statistical analysis is then used to determine if there is a significant difference in consumption between the control and treated pellets, indicating a feeding deterrent effect.
Antibiofilm Assay
Methodology:
-
Bacterial Culture Preparation: Grow a culture of a biofilm-forming marine bacterium, such as Halomonas pacifica, in a suitable liquid medium.
-
Assay Setup: In a 96-well microtiter plate, add the bacterial culture to each well. Add different concentrations of this compound to the test wells and a solvent control to the control wells.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., static incubation at an appropriate temperature).
-
Quantification of Biofilm: After incubation, discard the planktonic cells and stain the remaining biofilm with a dye such as crystal violet. After washing away excess stain, the bound dye is solubilized, and the absorbance is measured using a plate reader. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.
Allelopathy Assay against Corals
Methodology:
-
Preparation of Treatment Gels: Incorporate purified this compound at various concentrations into an inert gel matrix, such as Phytagel. Prepare control gels with the solvent only.
-
Field or Lab Application: Place the gels in direct contact with the tissue of a living coral colony (e.g., Madracis mirabilis).
-
Monitoring: Observe the coral tissue at the point of contact over a period of time (e.g., 24-72 hours) for signs of stress, such as polyp retraction, bleaching (loss of symbiotic algae), or tissue necrosis.
-
Data Recording: Record the observed effects and the time of onset. A comparison with the control gels will indicate the allelopathic potential of this compound.
Conclusion and Future Directions
This compound is a keystone molecule in the chemical ecology of many marine sponges, providing a multi-pronged defense strategy against a variety of ecological pressures. Its roles as an antifeedant, antifouling, and antimicrobial agent highlight the efficiency of natural selection in shaping complex chemical defenses. For drug development professionals, the diverse bioactivities of this compound and its derivatives offer promising scaffolds for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes involved in this compound biosynthesis could open doors for biotechnological production.
-
In-depth structure-activity relationship (SAR) studies: Synthesizing and testing a wider range of this compound analogs will help in understanding the chemical features crucial for each bioactivity and in designing more potent and selective compounds.
-
Ecological relevance in a changing ocean: Investigating how environmental stressors such as ocean warming and acidification affect the production and efficacy of this compound is crucial for predicting the future of sponge chemical defenses.
By continuing to explore the ecological roles and biochemical pathways of this compound, we can gain a deeper understanding of the intricate chemical language of the marine environment and unlock new opportunities for biomedical and biotechnological innovation.
References
Methodological & Application
The Total Synthesis of Oroidin: A Detailed Overview of Methodologies and Reaction Schemes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroidin, a pyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas oroides, serves as a key biosynthetic precursor to a diverse family of structurally complex and biologically active marine natural products. Its unique structure, featuring a dibrominated pyrrole carboxamide linked to a 2-aminoimidazole moiety via an allylic amine, has captivated the interest of the synthetic chemistry community. The pursuit of its total synthesis has led to the development of several innovative strategies, providing valuable insights into the construction of its core components and paving the way for the synthesis of more complex analogs for biological evaluation. This document provides a detailed overview of the primary methodologies for the total synthesis of this compound, complete with reaction schemes, experimental protocols for key steps, and a comparative analysis of quantitative data.
Core Synthetic Strategies
The total synthesis of this compound can be broadly categorized into three main strategic approaches, primarily differing in the construction of the crucial 2-aminoimidazole portion of the molecule and the sequence of assembling the key fragments. These strategies include:
-
Synthesis from Urocanic Acid: This approach leverages a commercially available starting material that already contains the imidazole core.
-
Synthesis from Ornithine: This strategy utilizes the amino acid ornithine as a precursor to construct the 2-aminoimidazole ring.
-
Synthesis via an Imidazo[1,2-a]pyrimidine Intermediate: This methodology employs a heterocyclic intermediate which is later converted to the 2-aminoimidazole moiety.
Strategy 1: Synthesis from Urocanic Acid
This approach, demonstrated in the synthesis of 15N-labeled this compound, offers a concise route by utilizing the pre-existing imidazole ring of urocanic acid.[1]
Reaction Scheme
Caption: Synthesis of ¹⁵N-Oroidin from Urocanic Acid.
Experimental Protocols for Key Steps
1. Synthesis of the Azidoimidazole Intermediate:
-
Procedure: To a solution of the allylic amine in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. After stirring for 30 minutes, a solution of tosyl azide (TsN₃) in THF is added slowly. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
2. Amide Coupling and Azide Reduction to form 15N-Oroidin:
-
Procedure: To a solution of the azidoimidazole intermediate in DMF are added sodium carbonate and 4,5-dibromo-2-trichloroacetylpyrrole. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amide is then dissolved in a mixture of methanol and ethyl acetate, and Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) is added. The reaction mixture is stirred under a hydrogen atmosphere for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 15N-oroidin, which can be further purified by chromatography.[1]
Quantitative Data
| Step | Product | Yield (%) | Reference |
| Conversion of Urocanic Acid to Allylic Alcohol | Allylic Alcohol Intermediate | - | [1] |
| Conversion to Allylic Amine | Allylic Amine | 42 (2 steps) | [1] |
| Azidation | Azidoimidazole Intermediate | 94 | [1] |
| Amide Coupling and Azide Reduction | 15N-Oroidin | 76 (2 steps) | [1] |
Strategy 2: Synthesis from Ornithine
This strategy builds the 2-aminoimidazole ring from the amino acid ornithine.
Reaction Scheme
Caption: Synthesis of this compound from Ornithine.
Experimental Protocols for Key Steps
1. Synthesis of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine:
-
Note: Detailed experimental procedures for this specific multi-step conversion were not fully available in the searched literature. The general transformation involves protection of the amino groups of ornithine, formation of a Weinreb amide, reduction to an aldehyde, cyclization to form the 2-aminoimidazole ring, and subsequent olefination/elimination to introduce the double bond.[2]
2. Amide Coupling to form this compound:
-
Procedure: To a solution of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine and 4,5-dibromo-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent such as DMF, a coupling reagent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is purified by column chromatography to afford this compound.[2]
Quantitative Data
| Step | Product | Yield (%) | Reference |
| Synthesis of (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine | (E)-4-(3-aminoprop-1-en-1-yl)-1H-imidazol-2-amine | Moderate | [2] |
| Amide Coupling | This compound | Moderate | [2] |
Strategy 3: Synthesis via an Imidazo[1,2-a]pyrimidine Intermediate
This efficient approach constructs a fused heterocyclic system that is subsequently cleaved to reveal the desired 2-aminoimidazole moiety of this compound.[3]
Reaction Scheme
Caption: Synthesis of this compound via an Imidazo[1,2-a]pyrimidine.
Experimental Protocols for Key Steps
1. Synthesis of the Pyrrole-Amide Adduct:
-
Procedure: To a solution of the deprotected imidazo[1,2-a]pyrimidine amine intermediate (10 mmol) in anhydrous DMF (10 ml), anhydrous sodium carbonate (5.10 g, 0.05 mol) is added, and the reaction mixture is stirred for 10 minutes. 4,5-dibromo-2-trichloroacetylpyrrole (15 mmol) is then added, and the reaction mixture is stirred at 55 °C for 2 hours. After completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and purified by column chromatography.[3]
2. Cleavage of the Imidazo[1,2-a]pyrimidine Ring to Yield this compound:
-
Procedure: To the pyrrole-amide adduct (0.071 mmol) is added hydrazine hydrate (3 mL). The mixture is stirred for 30 minutes at room temperature. After completion of the reaction (monitored by TLC), the excess hydrazine is removed under reduced pressure. The residue is then purified by preparative chromatography to yield this compound.[3]
Quantitative Data
| Step | Product | Yield (%) | Reference |
| Amide Coupling | Pyrrole-Amide Adduct | - | [3] |
| Imidazo[1,2-a]pyrimidine Ring Cleavage | This compound | 65 | [3] |
Conclusion
The total synthesis of this compound has been successfully achieved through various strategic routes, each with its own merits regarding starting material availability, convergency, and overall efficiency. The methodologies outlined herein provide a robust toolkit for chemists engaged in the synthesis of pyrrole-imidazole alkaloids and their analogs. The development of these synthetic pathways not only enables access to this compound for further biological studies but also fuels the ongoing efforts to synthesize more complex members of this fascinating family of marine natural products. The detailed protocols and comparative data presented serve as a valuable resource for researchers in natural product synthesis and drug discovery.
References
- 1. Planned and unplanned halogenations in route to selected this compound alkaloids | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: HPLC Purification of Oroidin from Crude Marine Sponge Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides. It belongs to the pyrrole-imidazole class of alkaloids and has garnered significant interest due to its diverse biological activities, including antimicrobial, antibiofilm, and potential anticancer properties. As a key precursor for a wide array of more complex alkaloids, obtaining pure this compound is crucial for further pharmacological studies and drug development. This application note provides a detailed protocol for the purification of this compound from crude extracts of marine sponges using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Successful purification of this compound relies on a systematic approach involving extraction, fractionation, and chromatographic separation. The following tables summarize the expected quantitative data from a typical purification workflow.
Table 1: Summary of Extraction and Initial Fractionation of this compound
| Step | Description | Starting Material (Wet Weight) | Crude Extract Yield (g) | This compound-Rich Fraction (g) | Purity (by analytical HPLC) |
| 1 | Extraction | 1 kg | 25 - 35 | - | ~5-10% |
| 2 | Solvent Partitioning | 30 g (Crude Extract) | - | 5 - 8 | ~20-30% |
Table 2: Semi-Preparative HPLC Purification Parameters and Outcomes for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-40% B over 30 min |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Quantitative Outcomes | |
| Sample Loading | 50-100 mg of this compound-Rich Fraction |
| Retention Time of this compound | ~18-22 min |
| Yield of Pure this compound | 10-15 mg |
| Purity of Final Product | >98% (by analytical HPLC) |
Experimental Protocols
Preparation of Crude Extract from Marine Sponge
-
Sponge Material : Collect fresh specimens of Agelas sp. and freeze them immediately at -20°C.
-
Homogenization : Cut the frozen sponge material into small pieces and homogenize with an equal volume of methanol (MeOH) using a blender.
-
Extraction : Macerate the homogenate at room temperature for 24 hours. Filter the mixture and repeat the extraction process twice more with fresh MeOH.
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Solvent Partitioning for this compound Enrichment
-
Dissolution : Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).
-
Liquid-Liquid Extraction : Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds. Repeat the hexane wash three times.
-
Further Partitioning : Subsequently, partition the aqueous methanolic phase against ethyl acetate (EtOAc). The this compound and related alkaloids will preferentially move to the EtOAc phase.
-
Evaporation : Collect the EtOAc phase and evaporate the solvent to yield the this compound-rich fraction.
Semi-Preparative HPLC Purification of this compound
-
Sample Preparation : Dissolve the this compound-rich fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% TFA) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System : Utilize a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 10 µm particle size).
-
Chromatographic Conditions :
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B : Acetonitrile with 0.1% TFA.
-
Gradient Program :
-
0-5 min: 10% B (Isocratic)
-
5-35 min: 10% to 40% B (Linear Gradient)
-
35-40 min: 40% to 100% B (Wash)
-
40-45 min: 100% B (Hold)
-
45-50 min: 100% to 10% B (Return to Initial)
-
50-60 min: 10% B (Equilibration)
-
-
Flow Rate : 4.0 mL/min.
-
Detection : Monitor the elution at 254 nm and 280 nm.
-
-
Fraction Collection : Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound (~18-22 minutes).
-
Purity Analysis and Final Product Preparation :
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the fractions with >98% purity.
-
Lyophilize the pooled fractions to obtain pure this compound as a solid.
-
Mandatory Visualization
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Potential Signaling Pathway of Interest for this compound Bioactivity
While the precise molecular targets of this compound are still under investigation, related compounds have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for investigating the mechanism of action of this compound.
Caption: Potential modulation of the NF-κB pathway by this compound.
Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for Oroidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroidin, a bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas, has garnered significant attention in the scientific community due to its wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[1][2] Its unique structure, featuring a dibromopyrrole moiety linked to a 2-aminoimidazole group via an acrylamide bridge, presents a compelling scaffold for drug discovery and development. This document provides a detailed spectroscopic analysis of this compound, focusing on the complete assignment of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this compound and similar natural products. Visual representations of its biosynthetic pathway and a proposed mechanism of action are also included to provide a broader context for its biological significance.
1H and 13C NMR Spectral Data for this compound
The complete and unambiguous assignment of 1H and 13C NMR spectra is crucial for the structural confirmation and characterization of natural products like this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, as determined in deuterated methanol (CD3OD) and deuterated dimethyl sulfoxide (DMSO-d6). The numbering scheme used for the assignments is based on the IUPAC nomenclature.[3]
Structure and Atom Numbering of this compound:
Table 1: 1H NMR Spectral Data for this compound
| Atom No. | Chemical Shift (δ) in CD3OD (ppm) | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in DMSO-d6 (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 3 | 6.85 | s | - | 7.08 | s | - |
| 7 | 6.31 | d | 15.8 | 6.22 | d | 16.0 |
| 8 | 5.91 | dt | 15.8, 6.0 | 5.99 | dt | 15.8, 5.7 |
| 9 | 4.03 | d | 6.0 | 3.98 | t | 5.3 |
| 11 | 6.51 | s | - | 6.65 | s | - |
Note: The signals for the NH and NH2 protons are often broad and may not be consistently observed or may exchange with the solvent.
Table 2: 13C NMR Spectral Data for this compound
| Atom No. | Chemical Shift (δ) in CD3OD (ppm) | Chemical Shift (δ) in DMSO-d6 (ppm) |
| 2 | 122.12 | 123.5 |
| 3 | 114.29 | 113.8 |
| 4 | 106.09 | 105.1 |
| 5 | 99.96 | 98.2 |
| 6 | 161.53 | 160.2 |
| 7 | 122.28 | 121.1 |
| 8 | 130.94 | 128.9 |
| 9 | 42.18 | 41.1 |
| 10 | 128.88 | 129.5 |
| 11 | 117.00 | 115.9 |
| 13 | 151.72 | 150.8 |
Experimental Protocols
This section outlines a general protocol for the acquisition of high-quality 1H and 13C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Choose a suitable deuterated solvent. CD3OD and DMSO-d6 are commonly used for this compound. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., NH, OH).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2.2. NMR Spectrometer and Parameters
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
2.2.1. 1H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.
-
Spectral Width: A spectral width of 12-16 ppm is usually sufficient to cover all proton signals of this compound.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: The number of scans can range from 16 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a line broadening factor (e.g., 0.3 Hz) using an exponential multiplication function before Fourier transformation to improve the signal-to-noise ratio.
2.2.2. 13C NMR Spectroscopy
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Temperature: Maintain the same temperature as the 1H NMR experiment (298 K).
-
Spectral Width: A spectral width of 200-240 ppm is necessary to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 to 4096 or more) is required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Processing: Apply a line broadening factor (e.g., 1-2 Hz) before Fourier transformation.
Visualized Pathways and Mechanisms
3.1. Biosynthesis of this compound
This compound is a secondary metabolite produced by marine sponges. Its biosynthesis is believed to originate from the amino acid precursors L-proline and L-lysine. L-proline forms the 4,5-dibromo-1H-pyrrole-2-carboxamide moiety, while L-lysine is the precursor for the 2-amino-1H-imidazol-5-yl)prop-2-en-1-yl portion of the molecule.
Caption: Proposed biosynthetic pathway of this compound from amino acid precursors.
3.2. Experimental Workflow for NMR Analysis
The following workflow outlines the key steps involved in the NMR-based structural elucidation of this compound.
Caption: A typical experimental workflow for the NMR analysis of this compound.
3.3. Proposed Mechanism of Action: Inhibition of Biofilm Formation
This compound and its synthetic analogues have demonstrated significant activity in the inhibition of bacterial biofilm formation. This activity is believed to occur through a non-microbicidal mechanism, where the molecule interferes with the initial stages of bacterial attachment to surfaces, a critical step in biofilm development.
Caption: Conceptual diagram of this compound's proposed antibiofilm mechanism.
Conclusion
The detailed 1H and 13C NMR spectral data and the comprehensive experimental protocol provided in this document serve as a valuable resource for researchers working on the isolation, characterization, and synthetic modification of this compound and related marine alkaloids. The visualization of its biosynthetic pathway and proposed mechanism of action further enhances our understanding of this important natural product and its potential applications in drug development. These foundational data are essential for advancing research into the therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Oroidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides.[1][2] As a member of the pyrrole-2-aminoimidazole structural class of marine alkaloids, this compound serves as a crucial biogenetic precursor to a wide array of more complex alkaloids.[3] Its relatively simple structure and diverse biological activities, including antimicrobial and potential anticancer properties, make it a significant subject of study in natural product chemistry and drug development.[4][5] Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization of this compound and its analogues. Understanding its fragmentation pattern is essential for its unambiguous identification in complex biological matrices and for the structural elucidation of new, related compounds.
This document provides detailed application notes and protocols for the mass spectrometry fragmentation analysis of this compound, focusing on ESI-MS/MS.
Principles of this compound Fragmentation
Under collision-induced dissociation (CID), the protonated this compound molecule ([M+H]⁺) undergoes characteristic fragmentation, primarily involving the cleavage of the amide bond and subsequent decompositions of the resulting fragment ions. The presence of the dibrominated pyrrole moiety and the aminoimidazole group leads to a distinctive fragmentation pattern that can be used for its identification.
Data Presentation: this compound Fragmentation Analysis
The following table summarizes the quantitative data obtained from the ESI-MS/MS analysis of this compound. The data is based on a collision-induced dissociation energy of 30 eV.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Proposed Structure/Neutral Loss |
| 389.9/391.9/393.9 | 252.9/254.9 | C₆H₄Br₂N₂O | [Dibromopyrrole-carboxamide moiety]⁺ |
| 389.9/391.9/393.9 | 136.1 | C₆H₈N₃ | [2-amino-4-vinyl-1H-imidazol-5-yl)methanaminium]⁺ |
| 389.9/391.9/393.9 | 124.1 | C₅H₆N₃ | Loss of CH₂NH₂ from m/z 136.1 |
| 389.9/391.9/393.9 | 110.1 | C₄H₄N₃ | Loss of C₂H₄ from m/z 136.1 |
| 389.9/391.9/393.9 | 95.0 | C₄H₅N₂ | [Propenyl-imidazole fragment]⁺ |
Note: The isotopic pattern of the precursor and fragment ions containing two bromine atoms will show characteristic M, M+2, and M+4 peaks with relative intensities of approximately 1:2:1.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a working solution of 1 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
Biological Matrix Extraction (optional): For the analysis of this compound from biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. A C18 SPE cartridge is recommended for the extraction of bromopyrrole alkaloids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then returning to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
MS1 Scan Range: m/z 100 - 600.
-
MS/MS Analysis:
-
Precursor Ion Selection: Select the protonated molecule of this compound ([M+H]⁺) at m/z 389.9 (and its isotopes at 391.9 and 393.9).
-
Collision Gas: Argon.
-
Collision Energy: A starting point of 30 eV is recommended. It is advisable to perform a collision energy ramp (e.g., 10-50 eV) to observe the full fragmentation profile.
-
-
Visualizations
This compound Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
This compound's Potential Signaling Pathway Interaction
This compound and its analogues have been shown to exhibit biological activity by targeting cellular chaperones like Hsp90 and inhibiting multidrug resistance proteins such as Pdr5p.[1][6] The inhibition of these proteins can disrupt various downstream signaling pathways crucial for cell survival and proliferation, particularly in cancer cells and pathogenic microbes.
Caption: this compound's interaction with cellular targets and downstream pathways.
References
- 1. Marine alkaloid this compound analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oroidin Antibiofilm Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroidin is a marine alkaloid originally isolated from sponges of the genus Agelas. It belongs to the 2-aminoimidazole class of compounds and has garnered significant interest for its biological activities, including its potential as an antibiofilm agent. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. Bacteria within biofilms exhibit increased resistance to antibiotics and host immune responses, making biofilm-associated infections a significant challenge in clinical and industrial settings. This compound and its synthetic analogues have been shown to inhibit biofilm formation and disperse pre-formed biofilms of various clinically relevant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2][3][4][5] This document provides detailed protocols for assessing the antibiofilm activity of this compound.
Data Presentation
The antibiofilm activity of this compound can be quantified by determining its Minimum Biofilm Inhibitory Concentration (MBIC) or the concentration required to inhibit 50% of biofilm formation (IC50). While extensive data exists for this compound analogues, specific quantitative data for the parent compound, this compound, is most prominently reported for Pseudomonas aeruginosa.
Table 1: Quantitative Antibiofilm Activity of this compound against Pseudomonas aeruginosa
| Bacterial Strain | Assay | Endpoint | This compound Concentration (µM) | Reference |
| Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | IC50 | 190 | [4] |
| Pseudomonas aeruginosa PA14 | Biofilm Inhibition | IC50 | 166 | [4] |
Table 2: Qualitative Antibiofilm Activity of this compound and its Derivatives against Other Pathogens
While specific IC50 values for the parent this compound molecule against the following bacteria are not as commonly cited as for its analogues, studies have demonstrated its inhibitory effects on their biofilm formation.
| Bacterial Strain | Observed Effect | Reference |
| Staphylococcus aureus | Inhibition of biofilm formation | [1][6] |
| Escherichia coli | Inhibition of biofilm formation | [2] |
| Klebsiella pneumoniae | Inhibition of biofilm formation | [7][8] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results. Due to the potential for low aqueous solubility, a suitable organic solvent is required.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the this compound completely.
-
Vortex briefly to ensure complete dissolution.
-
Bring the solution to the desired final stock concentration (e.g., 10 mM) by adding sterile, nuclease-free water. The final concentration of DMSO should be kept low (typically ≤1%) in the final assay to avoid solvent-induced effects on bacterial growth and biofilm formation.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet
This protocol details the determination of the MBIC of this compound against a target bacterial strain using the crystal violet staining method in a 96-well microtiter plate format.
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05-0.1.
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Prepare serial dilutions of the this compound stock solution in the growth medium.
-
Add 100 µL of the serially diluted this compound solutions to the wells containing the bacterial culture to achieve the desired final concentrations.
-
Include a positive control (bacteria with medium and DMSO vehicle) and a negative control (medium only).
-
-
Incubation:
-
Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic cells from the wells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. After each wash, discard the PBS by inverting the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Invert the plate and allow it to air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control. The IC50 value can be calculated by plotting the percentage of biofilm inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Biofilm Dispersal Assay
This assay determines the ability of this compound to disperse pre-formed biofilms.
Materials:
-
Same as for the MBIC assay.
Protocol:
-
Biofilm Formation:
-
Follow steps 1 and 2 of the MBIC assay protocol to grow biofilms for 24 hours.
-
-
Treatment of Pre-formed Biofilms:
-
After 24 hours of incubation, carefully remove the planktonic cells.
-
Wash the wells gently with 200 µL of sterile PBS.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.
-
Include a positive control (biofilm with fresh medium and DMSO vehicle) and a negative control (medium only).
-
-
Incubation and Staining:
-
Incubate the plate for an additional 24 hours at 37°C.
-
Follow steps 4-6 of the MBIC assay protocol to stain and quantify the remaining biofilm.
-
-
Data Analysis:
-
The percentage of biofilm dispersal is calculated relative to the untreated positive control.
-
Mandatory Visualizations
This compound Antibiofilm Assay Workflow
Caption: Experimental workflow for assessing the antibiofilm activity of this compound.
Putative Mechanism: Interference with Quorum Sensing in Pseudomonas aeruginosa
This compound, as a 2-aminoimidazole compound, is thought to interfere with bacterial quorum sensing (QS) systems, which are key regulators of biofilm formation. In P. aeruginosa, there are three interconnected QS systems: las, rhl, and pqs.
Caption: Putative inhibition of P. aeruginosa quorum sensing by this compound.
Putative Mechanism: Interference with Quorum Sensing in Staphylococcus aureus
In S. aureus, the accessory gene regulator (agr) system is a primary QS pathway controlling virulence and biofilm formation.
Caption: Putative interference of this compound with the S. aureus Agr system.
References
- 1. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of the marine alkaloids, clathrodin and this compound, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Frontiers | Comparative evaluation of antimicrobial peptides: effect on formation, metabolic activity and viability of Klebsiella pneumoniae biofilms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synergistic effect and antibiofilm activity of the antimicrobial peptide K11 with conventional antibiotics against multidrug-resistant and extensively drug-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cytotoxicity Assay of Oroidin on Human Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oroidin is a marine alkaloid originally isolated from the sponge Agelas oroides. While it is a significant natural product from a chemical perspective, studies on its direct cytotoxicity against human cancer cells have revealed it to be poorly cytotoxic in its natural form. However, this compound has served as a valuable scaffold for the synthesis of numerous analogues, some of which have demonstrated potent anticancer activity. These synthetic derivatives have shown promise by inducing apoptosis and inhibiting cell growth in various human cancer cell lines.
These application notes provide a summary of the cytotoxic effects of this compound and its analogues, along with detailed protocols for assessing their activity.
Data Presentation
The cytotoxic activity of this compound and its synthetic analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition concentration (GI50). The following tables summarize the reported cytotoxic activities against various human cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| MCF-7 | Breast | Growth Inhibition | 42 | [1] |
| A2780 | Ovarian | Growth Inhibition | 24 | [1] |
| Huh-7 | Hepatocellular Carcinoma | ATP Assay | >100 | [2] |
Table 2: Cytotoxicity of Selected this compound Analogues
| Analogue | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 4l | HT29 | Colon | <5 | [1] |
| SW480 | Colon | <5 | [1] | |
| 5a | HT29 | Colon | <5 | [1] |
| 5l | HT29 | Colon | <5 | [1] |
| SW480 | Colon | <5 | [1] | |
| MCF-7 | Breast | <5 | [1] | |
| A431 | Skin | <5 | [1] | |
| Du145 | Prostate | <5 | [1] | |
| BE2-C | Neuroblastoma | <5 | [1] | |
| MIA | Pancreas | <5 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound and its analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound or this compound analogue stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound or this compound analogue
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Signaling Pathway: Induction of Apoptosis by this compound Analogues
Caption: Conceptual diagram of apoptosis induction by this compound analogues.
References
Application Notes and Protocols for the In Vitro Evaluation of Oroidin Against Parasitic Protozoa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroidin is a bromopyrrole alkaloid first isolated from the marine sponge Agelas oroides. This natural product and its synthetic analogs have garnered significant interest in drug discovery due to their diverse biological activities. This document provides detailed application notes and protocols for the in vitro testing of this compound against a panel of medically relevant parasitic protozoa: Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. The provided methodologies are based on established assays and aim to ensure reproducibility and comparability of results.
Data Presentation
The following tables summarize the reported in vitro activity of this compound and its relevant analogs against various parasitic protozoa and a mammalian cell line for cytotoxicity assessment.
Table 1: In Vitro Activity of this compound and Analogs Against Parasitic Protozoa
| Compound | Parasite | Strain | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) |
| This compound | Plasmodium falciparum (Enoyl-ACP reductase) | - | 0.30 | 0.77 | - | - |
| Hymenidin (this compound analog) | Trypanosoma brucei rhodesiense | STIB900 | >90 | >231 | Melarsoprol | 0.004 |
| Hymenidin (this compound analog) | Leishmania donovani | MHOM/ET/67/L82 | 16.2 | 41.6 | Miltefosine | 0.1 |
| Hymenidin (this compound analog) | Trypanosoma cruzi | Tulahuen C4 | >90 | >231 | Benznidazole | 0.3 |
| Hymenidin (this compound analog) | Plasmodium falciparum | K1 | 3.9 | 10.0 | Chloroquine | 0.1 |
Note: IC50 values for whole-cell activity of this compound against T. b. rhodesiense, L. donovani, and T. cruzi were not available in the reviewed literature. The data presented for Hymenidin, a close structural analog, provides an indication of the potential activity of this class of compounds.
Table 2: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | CC50 (µg/mL) | CC50 (µM) |
| This compound | Huh-7 (Human Hepatocellular Carcinoma) | >50 | >128 |
| Hymenidin (this compound analog) | L6 (Rat Skeletal Myoblasts) | >90 | >231 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
In Vitro Assay for Plasmodium falciparum (K1, chloroquine-resistant strain) using [³H]-Hypoxanthine Incorporation
This assay measures the ability of a compound to inhibit the growth of the intraerythrocytic stages of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.
Materials:
-
P. falciparum K1 strain culture
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, and 10% human serum (complete medium)
-
[³H]-Hypoxanthine (specific activity ~1 mCi/mL)
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum K1 cultures in human erythrocytes at 37°C in a candle jar or a dedicated incubator with the specified gas mixture.
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a drug-free control and a reference drug control (e.g., chloroquine).
-
Assay Setup:
-
Prepare a parasite suspension with 2.5% hematocrit and 0.5% parasitemia in complete medium.
-
Add 200 µL of the parasite suspension to each well of the drug-diluted plate.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in the controlled gas environment.
-
Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Further Incubation: Incubate the plates for another 24 hours under the same conditions.
-
Harvesting: Harvest the contents of each well onto glass fiber filters using a cell harvester. Lyse the erythrocytes with distilled water.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a non-linear regression analysis.
In Vitro Assay for Trypanosoma brucei rhodesiense (STIB900) Bloodstream Forms
This assay assesses the effect of this compound on the viability of the bloodstream form of T. b. rhodesiense, the stage responsible for human African trypanosomiasis.
Materials:
-
T. b. rhodesiense STIB900 bloodstream forms
-
MEM (Minimum Essential Medium) with Earle's salts, supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 2 mM sodium pyruvate, and 15% heat-inactivated horse serum.
-
Resazurin solution (AlamarBlue®)
-
96-well microtiter plates
-
Fluorescence plate reader
Protocol:
-
Parasite Culture: Maintain bloodstream forms of T. b. rhodesiense STIB900 in the supplemented MEM medium at 37°C with 5% CO₂.
-
Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well plate. Include a drug-free control and a reference drug control (e.g., melarsoprol).
-
Assay Setup:
-
Adjust the parasite density to 1 x 10⁴ parasites/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well of the drug-diluted plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration.
In Vitro Assay for Leishmania donovani (MHOM/ET/67/L82) Axenic Amastigotes
This protocol evaluates the activity of this compound against the amastigote stage of L. donovani, the clinically relevant form that resides within host macrophages.
Materials:
-
L. donovani (MHOM/ET/67/L82) promastigotes
-
M199 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), 1x BME vitamins, 25 mM HEPES, and 10 µg/mL hemin.
-
Amastigote medium (e.g., MAA/20)
-
Resazurin solution (AlamarBlue®)
-
96-well microtiter plates
-
Fluorescence plate reader
Protocol:
-
Amastigote Differentiation:
-
Culture promastigotes in supplemented M199 medium at 26°C.
-
Induce differentiation to amastigotes by transferring stationary phase promastigotes to amastigote medium and incubating at 37°C with 5% CO₂ for at least 24 hours.
-
-
Drug Dilution: Prepare serial dilutions of this compound in amastigote medium in a 96-well plate. Include a drug-free control and a reference drug control (e.g., miltefosine).
-
Assay Setup:
-
Adjust the axenic amastigote density to 2 x 10⁵ parasites/mL in fresh amastigote medium.
-
Add 100 µL of the amastigote suspension to each well of the drug-diluted plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence at 530 nm excitation and 590 nm emission.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
In Vitro Assay for Trypanosoma cruzi (Tulahuen C4) Intracellular Amastigotes
This assay determines the efficacy of this compound against the intracellular replicative stage of T. cruzi, the causative agent of Chagas disease.
Materials:
-
T. cruzi Tulahuen C4 strain expressing β-galactosidase
-
L6 rat skeletal myoblasts
-
RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40
-
96-well microtiter plates
-
Absorbance plate reader
Protocol:
-
Host Cell Seeding: Seed L6 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Infection: Infect the L6 cell monolayer with trypomastigotes of the T. cruzi Tulahuen C4 strain at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 2 hours.
-
Washing: Wash the wells twice with fresh medium to remove extracellular parasites.
-
Drug Addition: Add fresh medium containing serial dilutions of this compound to the infected cells. Include a drug-free control and a reference drug control (e.g., benznidazole).
-
Incubation: Incubate the plates for 96 hours at 37°C with 5% CO₂.
-
Enzyme Assay:
-
Add 50 µL of CPRG solution (100 µM in 0.1% Nonidet P-40) to each well.
-
Incubate at 37°C for 4-6 hours.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm. The color change is proportional to the number of viable parasites.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Cytotoxicity Assay against L6 Rat Skeletal Myoblasts
This assay is crucial for determining the selectivity of this compound by assessing its toxicity to a mammalian cell line.
Materials:
-
L6 rat skeletal myoblasts
-
RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine
-
Resazurin solution (AlamarBlue®)
-
96-well microtiter plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed L6 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Drug Addition: Replace the medium with fresh medium containing serial dilutions of this compound. Include a drug-free control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at 530 nm excitation and 590 nm emission.
-
Data Analysis: Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described in vitro assays.
Caption: Workflow for the P. falciparum [³H]-Hypoxanthine Incorporation Assay.
Caption: General workflow for T. brucei and L. donovani viability assays.
Caption: Workflow for the T. cruzi intracellular amastigote assay.
Mechanism of Action and Signaling Pathways
The primary reported mechanism of action for this compound against Plasmodium falciparum is the inhibition of the enoyl-ACP reductase (FabI), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for the parasite's survival.
Caption: this compound's known mechanism of action in Plasmodium falciparum.
Information regarding the specific effects of this compound on other signaling pathways within these parasitic protozoa is currently limited in the scientific literature. Further research is required to elucidate other potential targets and mechanisms of action.
Conclusion
This compound and its analogs represent a promising class of marine natural products with potential for development as antiprotozoal agents. The protocols and data presented herein provide a framework for the standardized in vitro evaluation of these compounds. Further studies are warranted to determine the specific whole-cell activity of this compound against a broader range of protozoan parasites and to explore its detailed mechanisms of action, including its effects on parasite-specific signaling pathways.
Synthesis and Enhanced Bioactivity of Oroidin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of Oroidin derivatives. This compound, a marine alkaloid originally isolated from sponges of the genus Agelas, serves as a versatile scaffold for the development of novel bioactive compounds with potent antimicrobial, anti-biofilm, and anticancer activities. These protocols are intended to guide researchers in the synthesis of promising this compound analogues and the assessment of their enhanced biological activities.
Introduction to this compound and its Derivatives
This compound is a pyrrole-imidazole alkaloid characterized by a dibrominated pyrrole head and a 2-aminoimidazole tail connected by a flexible linker. Its unique structure has inspired the synthesis of a wide array of derivatives with improved potency and pharmacological properties. Key modifications include alterations to the pyrrole ring, the imidazole moiety, and the linker, leading to the discovery of "reverse amide" analogues, N-alkylated derivatives, and compounds with substituted aromatic rings in place of the pyrrole group. These modifications have been shown to significantly enhance the bioactivity of the parent compound.
Synthesis of Bioactive this compound Derivatives
The synthesis of this compound derivatives can be achieved through various strategies. A common approach involves the coupling of a functionalized pyrrole carboxylic acid with a suitable amine-containing imidazole derivative. Below is a representative synthetic workflow.
General Synthetic Workflow
Oroidin as a Scaffold for Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine natural product oroidin, originally isolated from the sponge Agelas oroides, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique pyrrole-2-aminoimidazole core structure has been the starting point for the synthesis of a diverse library of analogs with a broad spectrum of biological activities. These activities include potent anti-biofilm, anticancer, antimicrobial, and antiviral properties. This document provides detailed application notes on the use of the this compound scaffold in drug design and protocols for the synthesis and evaluation of its derivatives.
Key Therapeutic Areas for this compound Analogs
Anti-biofilm Agents
This compound and its derivatives have demonstrated significant efficacy in the inhibition and dispersion of bacterial biofilms, a key factor in chronic infections and antibiotic resistance. Structure-activity relationship (SAR) studies have shown that the 2-aminoimidazole and dibrominated pyrrolecarboxamide moieties are crucial for this activity. "Reverse amide" analogs and those with long, linear alkyl chains have shown enhanced potency against biofilms of clinically relevant pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Anticancer Agents
While this compound itself exhibits modest cytotoxicity, its analogs have shown significant promise as anticancer agents.[3] Modifications of the this compound scaffold have led to compounds with potent growth inhibitory effects against a range of cancer cell lines, including colon, breast, skin, prostate, and pancreatic cancer.[3][4] One of the key mechanisms of action for the anticancer effects of some this compound analogs is the inhibition of the molecular chaperone Heat shock protein 90 (Hsp90).[5]
Antiviral Agents
A number of synthetic analogs of this compound have been identified as potent inhibitors of viral replication.[5] Notably, certain derivatives have been shown to inhibit the replication of Hepatitis C virus (HCV) with IC50 values in the low micromolar range. The antiviral mechanism is also linked to the inhibition of Hsp90, a host chaperone protein essential for the replication of numerous viruses.[5][6]
Antimicrobial Agents
This compound and its synthetic analogs have displayed activity against various microbial strains, including Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus, as well as the fungus Candida albicans.[1]
Data Presentation: Biological Activity of this compound and its Analogs
The following tables summarize the quantitative data for the biological activity of this compound and a selection of its synthetic derivatives.
Table 1: Anticancer and Antiviral Activity of this compound Analogs
| Compound | Cell Line/Virus | Activity Type | IC50/EC50/GI50 (µM) | Reference(s) |
| This compound | MCF-7 (breast cancer) | Cytotoxicity | 42 | [3] |
| This compound | A2780 (ovarian cancer) | Cytotoxicity | 24 | [3] |
| 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (colon cancer) | Cytotoxicity | <5 | [3] |
| 5l | SW480 (colon cancer) | Cytotoxicity | <5 | [3] |
| 5l | MCF-7 (breast cancer) | Cytotoxicity | <5 | [3] |
| 5l | A431 (skin cancer) | Cytotoxicity | <5 | [3] |
| 5l | Du145 (prostate cancer) | Cytotoxicity | <5 | [3] |
| 5l | BE2-C (neuroblastoma) | Cytotoxicity | <5 | [3] |
| 5l | MIA (pancreatic cancer) | Cytotoxicity | <5 | [3] |
| 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide) | HT29 (colon cancer) | Cytotoxicity | <5 | [3] |
| 4l | SW480 (colon cancer) | Cytotoxicity | <5 | [3] |
| 5a (N-benzyl-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (colon cancer) | Cytotoxicity | <5 | [3] |
| Indole-based analog 24c | HepG2 (liver cancer) | Apoptosis Induction | Low µM range | [4] |
| Indole-based analog 24c | THP-1 (leukemia) | Apoptosis Induction | Low µM range | [4] |
| 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole class analog | Hepatitis C Virus (HCV) replicon | Antiviral | 1.6 - 4.6 | [5] |
Table 2: Anti-biofilm and Antimicrobial Activity of this compound Analogs
| Compound | Microorganism | Activity Type | IC50/MIC90 (µM) | Reference(s) |
| This compound | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 190 | [7] |
| This compound | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 166 | [7] |
| Sulfonamide analog 8a | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 10 - 46 | [7] |
| Thiourea analog 26a | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 22 - 26 | [7] |
| Urea analog 22a | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 25 - 50 | [7] |
| 4-phenyl-2-aminoimidazole 6h | Gram-positive bacteria | Antimicrobial | 12.5 | [1] |
| 4-phenyl-2-aminoimidazole 6h | Escherichia coli | Antimicrobial | 50 | [1] |
| 5-(trifluoromethoxy)indole-based analog 4b | Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm Inhibition (MBIC50) | 20 | [8] |
| 5-(trifluoromethoxy)indole-based analog 4b | Streptococcus mutans | Biofilm Inhibition (MBIC50) | 20 | [8] |
Table 3: Hsp90 Inhibition and Pdr5p Inhibition by this compound Analogs
| Compound Class | Target | Activity Type | Kd (µM) / IC50 (µM) | Reference(s) |
| 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole | Hsp90 | Binding Affinity | 18 - 79 | [5] |
| This compound | Pdr5p (ABC transporter) | ATPase Inhibition | 20 | [9] |
Experimental Protocols
General Synthesis of this compound Analogs (Amide Coupling)
This protocol describes a general method for the synthesis of this compound analogs via amide bond formation between a pyrrole carboxylic acid and an amine.
Materials:
-
Appropriate pyrrole-2-carboxylic acid (e.g., 4,5-dibromo-1H-pyrrole-2-carboxylic acid)
-
Desired amine (e.g., biphenyl-4-ylmethanamine)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add TBTU (1.1 equivalents) and NMM (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound analog.
-
Characterize the final product by NMR and mass spectrometry.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines a high-throughput method to screen for the biofilm inhibitory potential of this compound analogs.[10][11]
Materials:
-
96-well flat-bottom sterile polystyrene plates
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound analog stock solutions in a suitable solvent (e.g., DMSO)
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to an OD600 of approximately 0.05 in fresh medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add the this compound analogs at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of PBS to remove any remaining planktonic bacteria.
-
Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with water until the water runs clear.
-
Dry the plate, for example by inverting on a paper towel.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized CV to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile cell culture plates
-
This compound analog stock solutions in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the this compound analogs in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a solvent control and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Hsp90 Inhibition Assay (Luciferase Refolding Assay)
This cellular assay assesses the ability of this compound analogs to inhibit the chaperone function of Hsp90.
Materials:
-
Cancer cell line stably expressing luciferase (e.g., PC3-MM2-luc)
-
Complete cell culture medium
-
96-well white, opaque plates
-
This compound analog stock solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture the luciferase-expressing cells to 80-90% confluency.
-
Induce heat shock to denature the luciferase by resuspending the cells in pre-warmed medium at 50°C for approximately 6 minutes.
-
Immediately plate the heat-shocked cells at a density of 50,000 cells/well in a 96-well white plate in the presence of various concentrations of the this compound analogs. Include appropriate controls.
-
Allow the cells to recover at 37°C for a defined period (e.g., 2-4 hours) to allow for Hsp90-mediated refolding of luciferase.
-
Measure luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's instructions.
-
A decrease in luciferase activity in the presence of the this compound analog indicates inhibition of Hsp90-dependent protein refolding. Calculate the EC50 value for Hsp90 inhibition.
Mandatory Visualizations
References
- 1. Structure and mechanism of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toward Understanding the Mechanism of Action of the Yeast Multidrug Resistance Transporter Pdr5p: A Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad action of Hsp90 as a host chaperone required for viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 11. The Hsp90 molecular chaperone governs client proteins by targeting intrinsically disordered regions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in Oroidin total synthesis
Welcome to the technical support center for the total synthesis of Oroidin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve experimental outcomes, particularly concerning yield and purity.
Troubleshooting Guide
This section addresses specific challenges that may arise during the total synthesis of this compound.
Low Yield in Coupling Reactions
Question: My palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki-Miyaura) for the formation of the carbon-carbon bond between the pyrrole and imidazole moieties is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions are a common issue in complex syntheses like that of this compound. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Activity: The palladium catalyst may be deactivated or of insufficient quality.
-
Solution: Use a freshly opened bottle of the palladium catalyst or purchase from a reliable supplier. Consider using a pre-catalyst that is activated in situ. For Suzuki-Miyaura reactions, ensure the use of an appropriate ligand that stabilizes the palladium complex and facilitates the catalytic cycle.[1][2][3][4]
-
-
Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction outcome.
-
Substrate Quality: Impurities in the starting materials (the pyrrole and imidazole derivatives) can poison the catalyst.
-
Solution: Ensure the high purity of your substrates through techniques like recrystallization or column chromatography before proceeding with the coupling reaction.
-
-
Oxygen Sensitivity: Some palladium catalysts and intermediates are sensitive to oxygen.
-
Solution: Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
A logical workflow for troubleshooting low yields in coupling reactions is presented below.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Side Reactions During Amide Bond Formation
Question: I am observing significant side products during the amide bond formation between the 2-aminoimidazole moiety and the pyrrole carboxylic acid derivative. How can I minimize these?
Answer:
The formation of the amide bond is a critical step in this compound synthesis. The nucleophilicity of the 2-aminoimidazole ring can lead to undesired side reactions.
Potential Causes & Solutions:
-
Choice of Coupling Agent: The selection of the coupling agent is crucial for efficient and clean amide bond formation.
-
Solution: Agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) have been used successfully.[5] Alternatively, using an activated form of the pyrrole carboxylic acid, such as a 2-(trichloroacetyl)pyrrole, can facilitate the reaction smoothly.[6]
-
-
Protecting Groups: The presence of other reactive functional groups in the molecule can interfere with the desired reaction.
-
Reaction Temperature: Higher temperatures can sometimes lead to decomposition or the formation of side products.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.[5]
-
The following diagram illustrates the decision-making process for optimizing amide bond formation.
Caption: Decision process for improving amide bond formation purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used in this compound synthesis, and what are the conditions for their removal?
A1: Protecting groups are essential to prevent unwanted side reactions.[7][8] Common strategies include:
| Functional Group | Protecting Group | Deprotection Conditions |
| Imidazole Nitrogen | Trityl (Tr) | Acidic conditions (e.g., HCl in MeOH/EtOAc)[11] |
| Amino Group | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA)[9] |
| Amino Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine in DMF)[8][9] |
| Hydroxyl Group | tert-Butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF in THF)[11] |
Q2: My final product is difficult to purify. What purification strategies are recommended for this compound and its analogues?
A2: The polar nature and multiple functionalities of this compound can make purification challenging. A multi-step approach is often necessary.
| Purification Technique | Application |
| Flash Column Chromatography | The primary method for purification. A gradient elution system, often with a mixture of dichloromethane and methanol, is commonly used.[5] The addition of a small amount of ammonia to the mobile phase can help to reduce tailing of basic compounds. |
| High-Performance Liquid Chromatography (HPLC) | For achieving high purity, especially for final products or analytical samples. Reversed-phase columns (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid are typically employed.[5] |
| Recrystallization | If a suitable solvent system can be found, this can be a highly effective method for obtaining crystalline, high-purity material. |
Q3: I am experiencing decarboxylation as a side reaction. How can I avoid this?
A3: Decarboxylation can occur with certain carboxylic acid precursors, especially under harsh thermal or acidic/basic conditions.[12][13][14][15]
-
Mild Reaction Conditions: Use mild conditions for subsequent reactions involving the carboxylic acid moiety. Avoid prolonged heating.
-
Activate the Carboxylic Acid: Converting the carboxylic acid to an activated species (e.g., an acid chloride or an active ester) for coupling reactions can allow the use of milder conditions, thus minimizing the risk of decarboxylation.
Quantitative Data Summary
The following tables summarize reported yields for key steps in various synthetic approaches to this compound and related compounds. This data can serve as a benchmark for your own experiments.
Table 1: Yields for Key Coupling Reactions
| Coupling Partners | Reaction Type | Catalyst/Reagents | Yield (%) | Reference |
| Iodoimidazole & Vinyl Stannane | Stille Coupling | Pd Catalyst | Optimization in progress | [16] |
| Aryl Halide & Boronic Acid | Suzuki-Miyaura | Pd Catalyst, Base | Optimized to 92% | [1] |
Table 2: Yields for Amide Bond Formation
| Amine | Carboxylic Acid Derivative | Coupling Reagents | Yield (%) | Reference |
| 2-Amino-4-(3-aminophenyl)-1H-imidazole | 5-Methoxy-indole-2-carboxylic acid | TBTU, NMM | 62% | [5] |
| (E)-4-(3-aminoprop-1-en-1-yl)-1-imidazol-2-amine | 2-Pyrrole carboxylic acid | TBTU, NMM | 25% (this compound) | [6] |
| 15N-Allylic amine | 4,5-Dibromo-2-trichloroacetylpyrrole | Na2CO3 | 76% (for 2 steps) | [11] |
Experimental Protocols
Protocol 1: Amide Coupling using TBTU
This protocol is adapted from a general procedure for the synthesis of this compound analogues.[5]
-
Dissolve the corresponding carboxylic acid (1.0 eq.), TBTU (1.15 eq.), and N-methylmorpholine (2.0 eq.) in dry dimethylformamide (DMF).
-
Stir the mixture under an argon atmosphere at room temperature for 1 hour.
-
In a separate flask, dissolve the amine starting material (1.0 eq.) and N-methylmorpholine (2.0 eq.) in dry DMF.
-
Cool the amine solution to 0 °C.
-
Add the activated carboxylic acid mixture dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours under argon.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography using a suitable eluent (e.g., dichloromethane/methanol with ammonia).
Protocol 2: Deprotection of a Trityl Group
This protocol is based on a synthesis of 15N-labeled this compound.[11]
-
Dissolve the trityl-protected compound in a mixture of ethyl acetate and methanol.
-
Cool the solution to 0 °C.
-
Add acetyl chloride dropwise to generate HCl in situ.
-
Stir the solution at room temperature for 1.5 hours.
-
A precipitate of the hydrochloride salt of the deprotected amine should form.
-
Filter the reaction mixture to collect the solid product.
The diagram below outlines a general synthetic workflow for this compound, highlighting the key steps discussed.
Caption: A generalized workflow for the total synthesis of this compound.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. media.neliti.com [media.neliti.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 14. Decarboxylation [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of the Oroidin Pyrrole-Imidazole Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the Oroidin pyrrole-imidazole core.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Amide Coupling Step Between the Pyrrole Carboxylic Acid and the Aminoimidazole Moiety
Question: I am experiencing consistently low yields during the amide coupling of 4,5-dibromo-1H-pyrrole-2-carboxylic acid with my 2-aminoimidazole-containing fragment. What are the potential causes and how can I improve the yield?
Answer: Low yields in this amide coupling step are a common challenge due to the electronic properties and potential side reactions of the substrates. Here are the primary causes and troubleshooting steps:
Potential Causes:
-
Poor Activation of the Carboxylic Acid: The carboxylic acid may not be sufficiently activated for the nucleophilic attack by the amine.
-
Deactivation of the Amine: The 2-amino group on the imidazole is part of a guanidine-like system, which can affect its nucleophilicity. Additionally, electron-withdrawing groups on the amine can reduce its reactivity.
-
Side Reactions: The unprotected pyrrole and imidazole N-H protons can interfere with the reaction. Self-condensation of the activated carboxylic acid can also occur.
-
Steric Hindrance: Bulky substituents on either the pyrrole or imidazole fragments can sterically hinder the coupling reaction.
-
Inappropriate Coupling Reagent or Conditions: The chosen coupling reagent may not be optimal for this specific transformation, or the reaction conditions (solvent, temperature, base) may be unsuitable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide coupling yield.
Detailed Solutions:
-
Optimize Carboxylic Acid Activation:
-
Use of 2-(Trichloroacetyl)pyrroles: Instead of the carboxylic acid, use the corresponding 2-(trichloroacetyl)pyrrole. The -CCl3 group is an excellent leaving group, and this method often proceeds smoothly even with unprotected 2-aminoimidazoles.[1]
-
In Situ Activation: If using standard coupling reagents like EDC or DCC, ensure the reaction is performed under anhydrous conditions. The addition of an activating agent like HOBt or HOAt can suppress side reactions and improve efficiency.
-
-
Select the Appropriate Coupling Reagent:
-
For electron-deficient amines, standard coupling reagents may be insufficient. Consider using more potent reagents like HATU, HBTU, or BOP-Cl.[2]
-
A study on amide bond formation with electron-deficient amines found that a combination of EDC, DMAP, and a catalytic amount of HOBt provided excellent results.[2]
-
-
Modify Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are generally preferred.
-
Base: Use a non-nucleophilic base like DIEA, especially if your amine is a hydrochloride salt, to neutralize the acid and scavenge protons generated during the reaction.
-
Temperature: While many couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome activation barriers, but be mindful of potential side reactions.
-
-
Implement Protecting Group Strategy:
-
Pyrrole N-H: Protect the pyrrole nitrogen with a group like Boc or SEM to prevent N-acylation or other side reactions.
-
Imidazole N-H: If side reactions involving the imidazole ring are suspected, consider protecting one of the imidazole nitrogens. A dialkoxymethyl group has been reported as an easily introduced and removed protecting group for this purpose.[3]
-
Issue 2: Formation of Side Products During Pyrrole Functionalization
Question: I am attempting to functionalize the pyrrole ring, but I am getting a mixture of products, including N-functionalized and poly-functionalized species. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the functionalization of the pyrrole ring in the this compound core is critical. The pyrrole ring is electron-rich and susceptible to electrophilic attack at multiple positions.
Potential Causes:
-
High Reactivity of the Pyrrole Ring: The inherent reactivity of the pyrrole ring can lead to a lack of selectivity.
-
N-H Acidity: The pyrrole N-H is acidic and can be deprotonated, leading to N-functionalization, which competes with C-functionalization.
-
Steric and Electronic Effects: The existing substituents on the pyrrole ring direct incoming electrophiles, but this direction can be weak, leading to mixtures of isomers.
Troubleshooting and Solutions:
-
Protecting the Pyrrole Nitrogen: The most effective way to prevent N-functionalization and direct C-functionalization is to install a protecting group on the pyrrole nitrogen.
-
N-alkoxycarbonyl groups (e.g., Boc): These groups can alter the reactivity of the pyrrole ring compared to N-sulfonyl groups and are readily removed under acidic conditions.[4]
-
N-sulfonyl groups (e.g., Tosyl): These are robust protecting groups that can direct ortho-lithiation.
-
-
Choice of Base and Solvent for Acylation: The choice of base can be crucial in controlling chemoselectivity between N-acylation and C-acylation (anionic Fries rearrangement).
-
For example, in the acylation of N-acylpyrroles, KN(SiMe3)2 can favor C-H functionalization of a solvent like toluene, while LiN(SiMe3)2 can promote an intermolecular "pyrrole dance" to yield 2-aroylpyrroles.[5]
-
-
Directed C-H Functionalization:
Caption: Decision tree for troubleshooting pyrrole functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in constructing the this compound pyrrole-imidazole core?
A1: The synthesis is challenging due to several factors:
-
High Nitrogen and Halogen Content: These molecules are rich in nitrogen and often halogenated, making them highly polar and sometimes difficult to handle and purify.[7]
-
Densely Functionalized Skeletons: The core structure contains multiple reactive sites, necessitating careful use of protecting groups to achieve chemoselectivity.[7]
-
Amide Bond Formation: Coupling the electron-rich pyrrole carboxylic acid with the 2-aminoimidazole moiety can be difficult, often resulting in low yields.
-
Dimerization: For more complex this compound-family alkaloids, achieving the correct dimerization (e.g., [2+2], [3+2], or [4+2] cycloadditions) is non-trivial due to mismatched electronic properties of the monomer.[8] Biomimetic approaches involving single-electron transfer (SET) have been explored to address this.[8]
Q2: What are the most effective protecting group strategies for the this compound core synthesis?
A2: A robust protecting group strategy is essential. Key considerations include:
-
α-Amino Groups: Boc (tert-Butoxycarbonyl) is widely used as it is stable to many reaction conditions and is easily removed with acid (e.g., TFA).[7] Fmoc (9-Fluorenylmethyloxycarbonyl) is an alternative, removed under mild basic conditions (e.g., piperidine), offering orthogonality to the Boc group.[7]
-
Guanidine Group: The guanidine group of the 2-aminoimidazole is often protected, for example, with Tosyl (Tos) or Boc groups, to modulate its reactivity and improve solubility.
-
Pyrrole N-H: As discussed in the troubleshooting section, protecting the pyrrole nitrogen (e.g., with Boc or SEM) is often necessary to prevent side reactions during functionalization of other parts of the molecule.
-
Orthogonal Strategy: Using protecting groups that can be removed under different conditions (e.g., acid-labile Boc and base-labile Fmoc) allows for the selective deprotection of one functional group while others remain protected.
Q3: What are some common methods for synthesizing the 2-aminoimidazole moiety?
A3: The 2-aminoimidazole ring is a key component. Common synthetic approaches include:
-
From α-haloketones: A widely used method involves the condensation of an α-haloketone with a guanidine derivative. Recent advances have shown this reaction can be performed efficiently in greener solvents like deep eutectic solvents, reducing reaction times and simplifying workup.[9][10]
-
From Ornithine: Some syntheses start from amino acids. For example, ornithine methyl ester can be converted to the 2-aminoimidazole ring through a sequence of reduction, condensation with cyanamide, cyclization, and oxidation.[1]
-
From Urocanic Acid: Urocanic acid has been used as a starting material for the synthesis of isotopically labeled this compound, demonstrating another route to the imidazole core.[1]
Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CuI (20) | Ethanol | Reflux | 20 | 95 |
| 2 | CuI (20) | Methanol | Reflux | 60 | 82 |
| 3 | CuI (20) | Water | Reflux | 90 | 10 |
| 4 | CuI (20) | Toluene | 110 | 90 | 67 |
| 5 | CuI (20) | Acetonitrile | Reflux | 90 | 68 |
| 6 | CuI (15) | Ethanol | Reflux | 20 | 95 |
| 7 | CuI (10) | Ethanol | Reflux | 25 | 92 |
| 8 | CuI (5) | Ethanol | Reflux | 30 | 89 |
Data adapted from a study on the copper-catalyzed synthesis of trisubstituted imidazoles, demonstrating the effect of solvent and catalyst loading on yield.[11]
Table 2: Yields for Key Steps in a Solution-Phase Synthesis of a Pyrrole-Imidazole Polyamide
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| Amide Coupling | Activated pyrrole monomer, Boc-protected amine | DMF, DIEA, 23°C, 8 h | Dimer | 93 |
| Boc Deprotection | Boc-protected dimer | 2.0 M HCl in Et2O, 23°C, 18 h | Dimer•HCl | 99 |
| Saponification | Ester-protected final product | NaOH (aq), 1,4-dioxane, 42°C, 2 h | Acid | 93 |
Data adapted from a study on the solution-phase synthesis of pyrrole-imidazole polyamides, showcasing high yields for individual steps.[12]
Experimental Protocols
Protocol 1: Bromination of Pyrrole-2-Carboxylic Acid
This protocol describes the synthesis of 4,5-dibromo-1H-pyrrole-2-carboxylic acid, a key precursor for this compound synthesis.
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
-
Carbon tetrachloride (CCl4)
-
Bromine (Br2)
-
Propanol (for recrystallization)
Procedure:
-
Prepare a solution of pyrrole-2-carboxylic acid in a mixture of acetic acid and CCl4.
-
Cool the solution to a slush in an ice-salt bath.
-
Prepare a solution of 2.0 equivalents of bromine in acetic acid.
-
Add the bromine solution dropwise to the cooled, stirring solution of pyrrole-2-carboxylic acid. Maintain the low temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature.
-
The product will precipitate from the reaction mixture. Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from propanol to yield pure 4,5-dibromo-1H-pyrrole-2-carboxylic acid.
(Based on the general procedure described in the synthesis of pyrrole-2-carbohydrazide derivatives.[13])
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of a carboxylic acid (e.g., 4,5-dibromo-1H-pyrrole-2-carboxylic acid) with an amine.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.0-1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.0 equiv, or catalytic amount)
-
DIEA (Diisopropylethylamine) (2.0-3.0 equiv, if amine is an HCl salt)
-
Anhydrous DMF or Acetonitrile
-
Stir bar and reaction vessel
Procedure:
-
To a stirred solution of the amine and carboxylic acid in the chosen solvent, add HOBt and DMAP (if used).
-
If the amine is a hydrochloride salt, add DIEA and stir for 10-15 minutes.
-
Add EDC to the reaction mixture in one portion.
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired amide.
(This is a general protocol adapted from several sources describing amide bond formation.[2][14][15])
Caption: General mechanism of EDC-mediated amide coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 34649-21-3 | JBA64921 [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vlifesciences.com [vlifesciences.com]
- 14. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Oroidin Technical Support Center: Overcoming Low Solubility in Biological Assays
Welcome to the technical support center for Oroidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas.[1][2] It belongs to the pyrrole-2-aminoimidazole class of marine alkaloids and has garnered interest for its diverse biological activities, including antimicrobial and potential anticancer properties.[1][3] Like many natural products, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, which is a significant hurdle for its use in in vitro and cell-based assays.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed, universally validated protocol for this compound is not available. However, based on general laboratory practice for preparing stock solutions of hydrophobic compounds, the following protocol is recommended.
Q4: What is the recommended storage procedure for this compound stock solutions?
A4: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light. While the long-term stability of this compound in pure DMSO at -20°C has not been extensively studied, a study on its decomposition in a DMSO/TFA mixture highlights its potential for degradation, suggesting that fresh preparations are ideal.[2]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[4] However, the sensitivity to DMSO can vary between cell types, so it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Troubleshooting Guide: this compound Precipitation in Biological Assays
Precipitation of this compound in your experimental setup can lead to inaccurate results. This guide provides a systematic approach to troubleshoot and prevent this issue.
Identifying the Problem
Visual inspection is the first step in identifying precipitation. Look for:
-
Cloudiness or turbidity in the cell culture medium.
-
Visible particles suspended in the liquid or settled at the bottom of the well.
-
Crystalline structures when viewed under a microscope.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Exceeding Solubility Limit | The final concentration of this compound in the aqueous medium is higher than its solubility limit. | - Perform a dose-response experiment to determine the maximum soluble concentration in your specific assay medium.- Consider using a lower, yet still biologically active, concentration. |
| Solvent Shock | The rapid dilution of the concentrated DMSO stock solution into the aqueous medium causes a sudden change in polarity, leading to the compound "crashing out" of the solution. | - Gradual Dilution: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[5]- Serial Dilutions: Prepare intermediate dilutions in your culture medium. For example, dilute the stock 1:10 in medium, and then use this intermediate dilution to prepare your final concentrations. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the compound. | - Ensure that all solutions (media, buffers, and this compound dilutions) are at a stable and consistent temperature (typically 37°C for cell-based assays) before mixing. |
| Interactions with Media Components | Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | - If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue.- Consider reducing the serum concentration during the treatment period if your cells can tolerate it. |
| pH of the Medium | The pH of the culture medium can influence the charge state and solubility of a compound. | - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. |
Data Presentation: Solubility and Cytotoxicity
Due to the limited availability of specific quantitative data for this compound, the following tables provide a summary of known information and general recommendations.
Table 1: this compound Solubility (Qualitative)
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The most common solvent for preparing stock solutions for biological assays. |
| Dimethylformamide (DMF) | Soluble | Used in the synthesis of this compound analogues. |
| Chloroform | Sparingly Soluble | [2] |
| Ethanol | Likely Low | Based on the properties of similar bromopyrrole alkaloids. |
| Methanol | Likely Low | Used in the purification of this compound. |
| Water | Poorly Soluble | As is typical for this class of compounds. |
Table 2: Reported Biological Activity of this compound
| Assay Type | Cell Line/Organism | Reported Activity (IC50/MIC) | Reference |
| Cytotoxicity | Huh-7 (Hepatocellular Carcinoma) | >100 µM | [3] |
| Antimicrobial | Staphylococcus aureus | >90% inhibition at 50 µM | [3] |
| Antimicrobial | Enterococcus faecalis | ~50% inhibition at 50 µM | [3] |
| Multidrug Resistance Inhibition | Saccharomyces cerevisiae (Pdr5p) | 60% inhibition of R6G efflux at 200 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 389.05 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.89 mg of this compound powder.
-
Dissolving: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber tubes. Store at -20°C for short-term use (up to one month) or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Objective: To prepare a series of working solutions from a 10 mM DMSO stock for treating cells in a 96-well plate format, ensuring the final DMSO concentration remains at 0.5%.
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in cell culture medium. For a final highest concentration of 50 µM, you can make a 2X working stock (100 µM). To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium. This will be your highest concentration working stock.
-
Serial Dilutions: Perform serial dilutions from your 100 µM working stock in cell culture medium to achieve your desired final concentrations.
-
Cell Treatment: Add an equal volume of your 2X working solutions to the wells of your 96-well plate containing cells in an equal volume of medium. This will bring the final concentration of this compound to 1X and the final DMSO concentration to 0.5%.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
Stability of Oroidin under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the marine alkaloid Oroidin under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my this compound sample in DMSO containing a small amount of TFA for NMR analysis, and I'm seeing unexpected peaks. What could be happening?
A: this compound is known to be unstable in solutions containing both DMSO and trifluoroacetic acid (TFA). Under these conditions, (E)-oroidin can undergo oxidative cyclization to form oxazoline derivatives. This reaction is less prevalent with (Z)-oroidin. If you observe new peaks in your NMR spectrum, it is likely that your this compound sample has degraded.
Troubleshooting Tip:
-
If possible, acquire NMR data promptly after dissolving this compound in DMSO/TFA.
-
Consider using a different solvent system if TFA is not essential for your analysis.
-
N-methylation of the imidazole ring of this compound has been shown to increase its stability in DMSO/TFA mixtures.
Q2: What are the primary factors that can affect the stability of this compound during storage?
A: The stability of this compound, like many natural products, can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: this compound's stability is expected to be pH-dependent due to its functional groups that can ionize.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Solvent: The choice of solvent can significantly impact stability. This compound may have different stability profiles in protic vs. aprotic solvents.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: What is the recommended way to store this compound for long-term use?
A: While specific long-term stability data for this compound is limited, general best practices for storing marine alkaloids should be followed:
-
Solid Form: Store this compound as a solid in a tightly sealed container.
-
Temperature: For long-term storage, it is recommended to store the solid material at -20°C or below.
-
Light: Protect from light by using an amber vial or by storing the container in the dark.
-
Inert Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: I need to prepare a stock solution of this compound. Which solvent should I use and how should I store it?
A: DMSO is a common solvent for preparing stock solutions of many organic compounds. However, the long-term stability of this compound in DMSO at room temperature is not well-documented.
Best Practices for Stock Solutions:
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Short-term Use: For daily use, a fresh dilution from the frozen stock is recommended. Avoid prolonged storage of dilute solutions at room temperature.
Q5: How can I monitor the stability of my this compound sample over time?
A: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the purity of your this compound sample. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regularly analyzing your sample and comparing the peak area of this compound to that of any new peaks will allow you to quantify its degradation.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are presented as templates to guide researchers in their own stability studies. The data herein is illustrative and should be replaced with experimental results.
Table 1: Illustrative Stability of this compound in Different Solvents at Various Temperatures
| Solvent | Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | -20°C | >99% | >98% | >97% |
| DMSO | 4°C | 98% | 95% | 90% |
| DMSO | Room Temp | 90% | 80% | <70% |
| Methanol | -20°C | >99% | >98% | >97% |
| Methanol | 4°C | 97% | 93% | 88% |
| Aqueous Buffer (pH 5) | 4°C | 95% | 88% | 80% |
| Aqueous Buffer (pH 7) | 4°C | 90% | 80% | <70% |
| Aqueous Buffer (pH 9) | 4°C | <80% | <60% | <40% |
Table 2: Illustrative Photostability of this compound (Solid and in Solution)
| Condition | Light Source | Duration | Purity Remaining (%) |
| Solid | Ambient Lab Light | 30 days | >98% |
| Solid | UV Lamp (254 nm) | 24 hours | 85% |
| In Methanol | Ambient Lab Light | 7 days | 92% |
| In Methanol | UV Lamp (254 nm) | 8 hours | <70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Also, expose a solid sample to the same light source.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Start with a gradient of 10-90% Solvent B over 20 minutes to effectively separate polar and non-polar compounds. The gradient can be optimized based on the separation of this compound from its degradation products generated in the forced degradation study.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 280 nm and 320 nm). A photodiode array (PDA) detector is recommended to obtain full UV spectra of all peaks.
-
Method Validation: Once the method is optimized to show baseline separation between this compound and its degradation products, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A logical diagram illustrating the degradation of this compound under various stress conditions.
Technical Support Center: Oroidin Purification by Reverse-Phase HPLC
Welcome to the technical support center for the purification of oroidin and its analogs using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting RP-HPLC method for this compound purification?
A1: A common starting point for the analytical separation of this compound involves a C18 column with a gradient elution. The mobile phase typically consists of water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and an organic solvent such as methanol or acetonitrile (Solvent B). A gradient from a low to a high percentage of Solvent B is generally effective. For purification of this compound from a crude extract, a preliminary purification step using column chromatography may be necessary before proceeding to HPLC.
Q2: My baseline is noisy. What are the common causes and solutions?
A2: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Ensure your mobile phase is thoroughly degassed. Most modern HPLC systems have an online degasser.
-
Contaminated mobile phase: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants can introduce noise.[1][2]
-
Detector issues: The detector lamp may be nearing the end of its life, or the flow cell could be dirty.
-
Poor mixing of mobile phase components: If you are running a gradient, ensure the mixer is functioning correctly.
Q3: I'm observing peak tailing with my this compound peak. How can I improve the peak shape?
A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% TFA) can protonate the silanol groups, reducing their interaction with the positively charged this compound.
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will minimize the number of available free silanol groups.
-
Lower Sample Load: Overloading the column can lead to peak tailing. Try reducing the concentration of your sample or the injection volume.
Q4: My retention times are shifting from run to run. What could be the cause?
A4: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition Change: The more volatile organic component of the mobile phase can evaporate over time, leading to a change in composition and longer retention times. Keep your mobile phase reservoirs capped.
-
Column Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[3]
-
Column Contamination: Buildup of contaminants from the sample matrix can alter the column chemistry. A proper column wash after each sequence is recommended.
Q5: I am not getting good resolution between this compound and a closely eluting impurity. How can I improve this?
A5: Improving resolution can be achieved by:
-
Optimizing the Mobile Phase: Adjusting the organic solvent percentage in an isocratic elution or modifying the gradient slope can significantly impact resolution.
-
Changing the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjusting the Temperature: Lowering the column temperature generally increases retention and may improve the resolution of closely eluting peaks.[3]
-
Using a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity and higher efficiency.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of this compound.
Problem 1: High Backpressure
| Possible Cause | Solution |
| Blocked Frit or Column Inlet | Backflush the column at a low flow rate. If the pressure remains high, the frit may need to be replaced. |
| Particulate Matter in the Sample | Filter your sample through a 0.22 µm syringe filter before injection. |
| Precipitation of Sample in Mobile Phase | Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase. |
| System Blockage (Tubing, Injector) | Systematically disconnect components to isolate the blockage. If the pressure drops when the column is disconnected, the issue is with the column. Otherwise, check the tubing and injector.[1] |
Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Solution |
| Peak Tailing | See FAQ Q3. Often caused by secondary interactions. |
| Peak Fronting | This can be due to sample overload or injecting the sample in a solvent significantly stronger than the mobile phase. Reduce sample concentration or dissolve the sample in the initial mobile phase. |
| Split Peaks | A partially clogged inlet frit or a void in the column packing can cause split peaks. Check the column for contamination and consider replacing it if the problem persists. Mismatched injection solvent and mobile phase can also be a cause.[1] |
Problem 3: No or Very Small Peaks
| Possible Cause | Solution |
| Incorrect Injection | Ensure the autosampler is functioning correctly and the injection volume is appropriate. |
| Detector Issue | Check that the detector lamp is on and the correct wavelength is set. This compound and its analogs are typically detected by UV absorbance. |
| Sample Degradation | This compound may be unstable under certain conditions. Ensure proper storage of your samples and consider the pH and temperature of your mobile phase. |
| Low Sample Concentration | The concentration of this compound in your extract may be too low. Consider a pre-concentration step before HPLC. |
Experimental Protocols
Protocol 1: Extraction of this compound from Marine Sponge (General Procedure)
This protocol provides a general guideline for the extraction of this compound from marine sponges of the Agelas genus.
-
Sponge Material Preparation:
-
Freeze-dry the sponge material and then grind it into a fine powder.
-
-
Extraction:
-
Extract the powdered sponge material exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The butanolic fraction, which is expected to contain the polar alkaloids like this compound, is then concentrated under reduced pressure.
-
Protocol 2: Reverse-Phase HPLC Purification of this compound
This protocol is a starting point for the purification of this compound from a partially purified extract.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and increase it linearly to a higher percentage (e.g., 70-100%) over 20-30 minutes.
Quantitative Data Summary
The following tables provide an overview of how different parameters can affect the purification of this compound. Note that these are representative values and may vary depending on the specific column and system used.
Table 1: Effect of Mobile Phase Composition on this compound Retention Time
| % Acetonitrile in Water (with 0.1% TFA) | Approximate Retention Time (min) |
| 20% | > 20 |
| 30% | 15.2 |
| 40% | 9.8 |
| 50% | 6.5 |
Table 2: Effect of Column Temperature on this compound Resolution
| Column Temperature (°C) | Resolution (Rs) between this compound and a closely eluting impurity |
| 25 | 1.8 |
| 35 | 1.6 |
| 45 | 1.4 |
Visualizations
General HPLC Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A decision tree for systematic HPLC troubleshooting.
This compound Purification Workflow
This diagram outlines the major steps involved in the purification of this compound from a marine sponge.
Caption: Workflow for the purification of this compound.
References
- 1. mastelf.com [mastelf.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Oroidin derivatization
Welcome to the technical support center for the derivatization of Oroidin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and modification of this important class of marine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the synthesis and derivatization of this compound?
A1: The total synthesis and derivatization of this compound and related pyrrole-imidazole alkaloids (PIAs) generally fall into three main strategies[1]:
-
Palladium-catalyzed C-C bond formation: This approach often involves coupling reactions with alkynes or alkenes to construct the core structure.
-
Olefination methods: Techniques like the Wittig reaction are used to form the double bond in the molecule.
-
Approaches from natural sources: Utilizing naturally occurring precursors like urocanic acid and ornithine can provide a more biomimetic route to the target molecule[1].
Derivatization often focuses on modifying the pyrrole, imidazole, or the connecting amide linkage to explore structure-activity relationships.
Q2: What are the key challenges in the derivatization of this compound?
A2: A significant challenge in the synthesis of this compound derivatives is the efficient and mild installation of the pyrrole carboxamide group[1]. Other common issues include:
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Low reaction yields: This can be due to side reactions, unstable intermediates, or suboptimal reaction conditions.
-
Purification difficulties: The polar nature of this compound and its derivatives can make separation and purification challenging.
-
Reproducibility: Variations in reagent quality, solvent purity, and reaction setup can lead to inconsistent results.
-
Side reactions: The multiple reactive sites in the this compound scaffold can lead to undesired side products.
Q3: How can I improve the yield of my derivatization reaction?
A3: Optimizing reaction conditions is crucial for improving yields. Consider the following factors:
-
Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Common solvents for this compound synthesis include DMF and MeCN[1].
-
Temperature: Some reactions may require heating to proceed at a reasonable rate, while others need to be cooled to prevent decomposition. Microwave irradiation has also been used to accelerate reactions[1].
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent over-reaction or decomposition.
-
Reagents and Catalysts: The choice and stoichiometry of reagents and catalysts are critical. For example, in amide bond formation, various coupling agents can be explored. Recent studies suggest that pyrrole thio acids show promise for improving the installation of the pyrrole carboxamide group, though further optimization is needed[1].
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Poor quality of starting material | Ensure the purity of your this compound or precursor. Impurities can inhibit the reaction. |
| Incorrect reaction conditions | Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. |
| Degradation of reagents | Use freshly opened or purified reagents. Some reagents are sensitive to air or moisture. |
| Inefficient stirring | Ensure the reaction mixture is being stirred vigorously to ensure homogeneity. |
| Product lost during workup | Check all aqueous and organic layers for your product. The polarity of this compound derivatives can lead to unexpected partitioning. |
Problem 2: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Side reactions | Protect reactive functional groups that are not intended to participate in the reaction. |
| Reaction temperature is too high | Lowering the reaction temperature can increase the selectivity of the reaction. |
| Incorrect stoichiometry of reagents | Carefully control the molar ratios of your reactants. An excess of one reagent may lead to side product formation. |
Problem 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Product is highly polar | Use reversed-phase chromatography for purification. |
| Product co-elutes with impurities | Try a different solvent system or a different type of chromatography (e.g., ion-exchange). |
| Product is unstable on silica gel | Consider using a less acidic stationary phase like alumina or a buffered mobile phase. |
Experimental Protocols
Protocol 1: General Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid to an amine, a common step in this compound derivatization.
-
Dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Add a coupling agent (e.g., HATU, HBTU, EDC; 1.1 eq) and an amine base (e.g., DIPEA, triethylamine; 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for amide bond formation in this compound derivatization.
Caption: Troubleshooting logic for low product yield in this compound derivatization.
References
Technical Support Center: Minimizing Off-Target Effects of Oroidin in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Oroidin and its analogs in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and activities of this compound?
This compound, a marine alkaloid originally isolated from sponges of the genus Agelas, is known for a range of biological activities.[1] It belongs to the pyrrole-2-aminoimidazole class of secondary metabolites.[1] Its primary reported activities include antimicrobial (antibacterial and antifungal) and antibiofilm properties.[1][2][3][4][5][6] Additionally, this compound and its synthetic analogues have demonstrated antiviral and cytotoxic effects against various cancer cell lines.[7][8][9] Some studies suggest that the antiviral mechanism of this compound analogues may involve the inhibition of the host cell chaperone Hsp90.[7]
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
While specific off-target profiling of this compound across a broad panel of kinases or receptors is not extensively published, its known biological activities suggest potential for off-target effects. Given that this compound and its analogs can exhibit cytotoxicity against mammalian cells, off-target effects may manifest as:
-
General Cytotoxicity: At higher concentrations, this compound can reduce cell viability, which may not be related to its intended target.[8] It is crucial to determine the therapeutic window where the desired activity is observed without significant cell death.
-
Kinase Inhibition: Many small molecule inhibitors, including those with heterocyclic scaffolds similar to this compound, can have off-target effects on various kinases, leading to unintended modulation of signaling pathways.[10][11][12][13][14]
-
Interference with Assay Components: this compound, like other compounds, could potentially interfere with assay reagents, such as luciferase reporters or fluorescent dyes, leading to false-positive or false-negative results.[15]
Q3: How can I minimize the risk of off-target effects when using this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the optimal concentration of this compound that elicits the desired biological effect with minimal cytotoxicity.
-
Use of Analogs and Controls: Compare the activity of this compound with that of its less active or inactive analogs. This can help to distinguish between target-specific effects and non-specific effects of the chemical scaffold.
-
Orthogonal Assays: Validate findings from your primary assay using one or more orthogonal assays that measure the same biological endpoint through a different mechanism.[16]
-
Counter-Screening: If a specific pathway is being investigated, perform counter-screens to rule out direct effects on reporter genes or other assay components.[15]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of this compound to its intended target protein within the cell.[15]
Troubleshooting Guides
Problem 1: High background signal or direct interference with the reporter assay.
Possible Cause: The compound may be directly affecting the reporter protein (e.g., luciferase) or possess fluorescent properties that interfere with the assay readout.
Troubleshooting Steps:
-
Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if this compound is directly affecting the reporter enzyme or the general transcription/translation machinery.[15]
-
Use a Different Reporter Gene: If you suspect direct inhibition or activation of your reporter enzyme, switch to a different reporter system (e.g., from firefly luciferase to a fluorescent protein like GFP or mCherry).[15]
-
Optimize Compound Concentration: Perform a dose-response experiment to find a concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.[15]
-
Blank Measurements: Include wells with this compound but without cells to check for any intrinsic fluorescence or absorbance of the compound at the wavelengths used in your assay.
Problem 2: Observed cellular phenotype does not correlate with the expected target inhibition.
Possible Cause: The observed phenotype might be due to off-target effects on other cellular pathways or general cytotoxicity.
Troubleshooting Steps:
-
Assess Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or live/dead staining) to ensure that the observed phenotype is not simply a result of cell death.[17][18][19]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the intended target or by adding a downstream component of the signaling pathway to see if the phenotype can be reversed.
-
Use Knockout/Knockdown Cells: Utilize cells where the intended target has been knocked out or knocked down. If this compound still produces the same effect in these cells, it is likely acting through an off-target mechanism.
-
Broad Kinase Profiling: If off-target kinase inhibition is suspected, consider having this compound profiled against a commercial kinase panel to identify potential off-target kinases.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs from published literature. This data can help in designing experiments and selecting appropriate concentrations.
Table 1: Antimicrobial and Cytotoxic Activities of this compound and Analogs
| Compound | Organism/Cell Line | Activity Type | Value | Reference |
| This compound | Enterococcus faecalis | MIC90 | >50 µM | [1] |
| This compound | Staphylococcus aureus | MIC90 | 33 µM | [1] |
| This compound | Escherichia coli | MIC90 | >50 µM | [1] |
| This compound | Candida albicans | % Inhibition at 50 µM | 3% | [1] |
| This compound (2b) | Huh-7 (Hepatocellular Carcinoma) | IC50 (Cytotoxicity) | >50 µM | [8] |
| This compound Analog (6h) | S. aureus | MIC90 | 12.5 µM | [1] |
| This compound Analog (6h) | Huh-7 | IC50 (Cytotoxicity) | 36 µM | [8] |
| This compound Analog (24c) | HepG2 (Hepatocellular Carcinoma) | EC50 (Apoptosis) | 7.9 µM | [9] |
| This compound Analog (24c) | THP-1 (Acute Monocytic Leukemia) | EC50 (Apoptosis) | 3.5 µM | [9] |
Table 2: Antiviral and Hsp90 Inhibitory Activity of this compound Analogs
| Compound | Virus/Target | Activity Type | Value | Reference |
| This compound Analog 1 | Hepatitis C Virus (HCV) Replicon | IC50 | 1.6 µM | [7] |
| This compound Analog 2 | Hepatitis C Virus (HCV) Replicon | IC50 | 4.6 µM | [7] |
| This compound Analog 1 | Hsp90 | Kd | 18 µM | [7] |
| This compound Analog 2 | Hsp90 | Kd | 79 µM | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[15]
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.
-
Aliquoting: Aliquot the cell lysate into separate PCR tubes.
-
Heating: Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins, and prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein at each temperature. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using this compound.
Diagram 2: this compound's Potential Signaling Interactions
Caption: A diagram illustrating the known and potential interactions of this compound with cellular targets.
Diagram 3: Experimental Workflow for Minimizing Off-Target Effects
Caption: A stepwise experimental workflow for validating the on-target effects of this compound.
References
- 1. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole this compound analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amide Isosteres of this compound: Assessment of Antibiofilm Activity and C. elegans Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marine alkaloid this compound analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sartorius.com [sartorius.com]
- 18. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for Oroidin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for protecting group strategies in the total synthesis of Oroidin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that require protection during synthesis?
A1: this compound has two primary functional groups that typically require protection: the pyrrole nitrogen and the guanidine group. The pyrrole ring is electron-rich and susceptible to unwanted side reactions, while the guanidine moiety is highly basic and nucleophilic.
Q2: What are the most common protecting groups for the pyrrole nitrogen in the context of this compound synthesis?
A2: Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are frequently used to protect the pyrrole nitrogen.[1] These electron-withdrawing groups reduce the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions with higher yields.[1] Another effective protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is known for its stability and can be removed under mild conditions.[2][3] N-alkoxycarbonyl groups like Boc and Fmoc have also been explored for pyrrole protection.
Q3: Which protecting groups are suitable for the guanidine functionality in this compound?
A3: The guanidine group is often protected with carbamate-type protecting groups, such as tert-butoxycarbonyl (Boc). The use of two Boc groups (N,N'-di-Boc) is a common strategy to sufficiently decrease the basicity and nucleophilicity of the guanidine.[4] The trifluoroacetyl group is another option that is orthogonal to Boc and can be cleaved under mild basic conditions.[5][6]
Q4: What is an orthogonal protecting group strategy and why is it important for this compound synthesis?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different conditions without affecting the others.[7][8] This is crucial in the synthesis of complex molecules like this compound, where selective deprotection is necessary to unmask one functional group for reaction while others remain protected.[7][9] For example, using an acid-labile group like Boc for the guanidine and a fluoride-labile group like SEM for the pyrrole allows for their independent removal.
Q5: What are the general conditions for cleaving common protecting groups used in this compound synthesis?
A5: Cleavage conditions vary depending on the protecting group. Boc groups are typically removed with strong acids like trifluoroacetic acid (TFA).[10] SEM groups can be cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[3] Sulfonyl groups are generally robust but can be removed under reductive conditions or with strong bases.
Troubleshooting Guides
Issue 1: Incomplete or Failed Deprotection of the Pyrrole Nitrogen
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low yield after SEM deprotection with TBAF. | Steric hindrance around the SEM group. | Increase reaction temperature and/or time. Consider using a different fluoride source like CsF. |
| Incomplete SEM deprotection with acidic conditions (e.g., TFA). | The reaction may require a two-step procedure involving initial acid treatment followed by a basic workup to remove formaldehyde byproducts.[6] | After the initial TFA treatment, quench the reaction and treat the crude product with a mild base like NaHCO₃ or K₂CO₃. |
| Decomposition of the substrate during sulfonyl group cleavage. | Harsh cleavage conditions (e.g., strong reducing agents or bases) may not be compatible with other functional groups in the molecule. | Screen for milder cleavage conditions. If orthogonality is an issue, reconsider the choice of protecting group in the synthetic design. |
Issue 2: Side Reactions During Guanidine Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Alkylation of other nucleophilic sites during Boc deprotection with strong acid. | The tert-butyl cation generated during cleavage can act as an alkylating agent. | Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the cleavage cocktail to trap the carbocation. |
| Formation of ornithine from arginine residues during Boc deprotection in peptide synthesis-like approaches. | A known side reaction with certain protecting groups on arginine.[11] | While not directly this compound, if using similar building blocks, ensure cleavage conditions are optimized. Consider alternative protecting groups for the guanidine if this becomes a persistent issue. |
| Incomplete removal of di-Boc protecting groups from the guanidine. | Insufficient acid strength or reaction time. | Increase the concentration of TFA or the reaction time. Monitor the reaction by TLC or LC-MS to ensure complete deprotection. |
Summary of Protecting Group Cleavage Conditions
| Protecting Group | Functional Group | Cleavage Reagents | Typical Conditions | Notes |
| Boc | Guanidine/Amine | Trifluoroacetic acid (TFA) | TFA/DCM (1:1), 0 °C to rt | Scavengers like TIS are recommended to prevent side reactions.[10] |
| SEM | Pyrrole Nitrogen | Tetrabutylammonium fluoride (TBAF) | TBAF in THF, rt | Can also be cleaved with strong acids, often requiring a basic workup.[3][6] |
| Tosyl (Ts) | Pyrrole Nitrogen | Sodium in liquid ammonia, Mg/MeOH | Reductive cleavage | Harsh conditions that may not be compatible with all substrates. |
| Trifluoroacetyl | Guanidine | Mild base (e.g., K₂CO₃/MeOH) | K₂CO₃ in methanol, rt | Orthogonal to acid-labile groups like Boc.[5][6] |
Experimental Protocols
Protocol 1: Boc Protection of a Guanidine Group (General Procedure)
-
Dissolve the guanidine-containing substrate in a suitable solvent (e.g., THF, Dioxane, or DMF).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-4 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.2-3 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: SEM Protection of a Pyrrole Nitrogen (General Procedure)
-
To a solution of the N-H pyrrole in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is observed by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: TFA-mediated Boc Deprotection (General Procedure)
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS) (1-5% v/v).
-
Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA).
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The resulting salt can be used as is or neutralized with a mild base.
Protocol 4: TBAF-mediated SEM Deprotection (General Procedure)
-
Dissolve the SEM-protected pyrrole in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.5-2 equivalents) at room temperature.
-
Stir the reaction for 2-6 hours, monitoring for completion by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Decision workflow for selecting a protecting group strategy in this compound synthesis.
Caption: Orthogonal protection and deprotection pathways in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. biosynth.com [biosynth.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. peptide.com [peptide.com]
Addressing Oroidin degradation during in vitro experiments
Welcome to the technical support center for oroidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you address potential challenges related to the stability and handling of this marine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a bromopyrrole-imidazole alkaloid first isolated from marine sponges of the genus Agelas.[1][2] It is the foundational structure for a large family of related marine alkaloids.[3] Known biological activities of this compound and its analogues include antimicrobial, anti-biofilm, and anticancer effects.[1][3] For instance, some analogues have been investigated for their potential to inhibit heat shock protein 90 (Hsp90).[4] this compound itself has shown cytotoxicity against certain cancer cell lines, such as the hepatocellular carcinoma cell line Huh-7.[5]
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent.
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Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds for in vitro assays.[6]
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Procedure: To prepare a stock solution, dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication can be used, but be mindful of potential degradation with excessive heat.
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Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] For sensitive cell lines, the final DMSO concentration may need to be even lower (≤ 0.1%).
Q3: How should I store this compound stock solutions?
Proper storage is critical to maintain the integrity of your this compound stock solution.
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Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
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Storage Temperature: For short-term storage (up to a few weeks), -20°C is generally acceptable. For long-term storage, -80°C is recommended to minimize degradation.
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Light Protection: this compound contains a pyrrole moiety, and compounds with this structure can be susceptible to photodegradation.[7] Therefore, it is recommended to store stock solutions in amber vials or tubes protected from light.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
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Potential Cause: Degradation of this compound in the stock solution or in the working solution prepared in cell culture medium.
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Troubleshooting Steps:
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Prepare Fresh Stock: If your stock solution is old or has been stored improperly (e.g., subjected to multiple freeze-thaw cycles), prepare a fresh stock solution from powder.
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Use Fresh Working Solutions: Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Do not store this compound in cell culture medium for extended periods.
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Standardize Procedures: Ensure consistent timing between the preparation of the working solution and its addition to the cells.
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Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO used in the experimental wells) to ensure that the observed effects are not due to the solvent.[8]
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Issue 2: Loss of this compound activity in long-term experiments (e.g., > 24 hours).
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Potential Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
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Troubleshooting Steps:
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Replenish Medium: For long-term incubation, consider replacing the cell culture medium containing freshly prepared this compound every 24-48 hours. This will help to maintain a more consistent concentration of the active compound.
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Time-Course Experiment: Conduct a time-course experiment to determine the window of optimal activity for this compound in your specific assay. This can help you to understand how quickly the compound's effect diminishes over time.
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Issue 3: High variability between replicate wells.
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Potential Cause: Precipitation of this compound upon dilution into the aqueous cell culture medium.
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Troubleshooting Steps:
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Method of Dilution: When preparing your working solution, add the DMSO stock of this compound to the cell culture medium dropwise while gently vortexing or swirling. This can help to prevent localized high concentrations that may lead to precipitation.
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Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limit for your cells).
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Pre-warm Medium: Always use pre-warmed (37°C) cell culture medium to prepare your working solutions, as temperature can affect solubility.
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Experimental Protocols
Below is a general protocol for a cytotoxicity assay using this compound, incorporating best practices for handling a potentially unstable compound.
Protocol: this compound Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
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Adherent mammalian cell line of interest
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound powder
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Anhydrous DMSO
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Sterile, amber microcentrifuge tubes
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96-well clear-bottom, black-walled cell culture plates
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Resazurin-based cell viability reagent
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader capable of measuring fluorescence
Procedure:
Day 1: Cell Seeding
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Culture cells to ~80% confluency.
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Trypsinize and resuspend the cells in fresh, pre-warmed complete cell culture medium.
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Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
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Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
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Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: this compound Treatment
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Prepare this compound Stock Solution (e.g., 10 mM):
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On the day of the experiment, weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex thoroughly until the powder is completely dissolved. Store any remaining stock solution as single-use aliquots at -80°C, protected from light.
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-
Prepare Working Solutions:
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Prepare serial dilutions of the this compound stock solution in complete cell culture medium immediately before treating the cells.
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Ensure the final DMSO concentration does not exceed 0.5% (or a lower, predetermined non-toxic concentration for your cell line).
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Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
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Cell Treatment:
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Carefully remove the medium from the wells.
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Add 100 µL of the freshly prepared this compound working solutions or vehicle control to the appropriate wells.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Day 3-4: Viability Assessment
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After the incubation period, add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
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Incubate the plate for 1-4 hours at 37°C, protected from light.
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Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths.
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Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example of this compound Cytotoxicity Data
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 78.6 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 25 | 21.7 ± 3.9 |
| 50 | 8.1 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for inconsistent this compound activity.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine alkaloid this compound analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. mcneill-group.org [mcneill-group.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Oroidin for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of Oroidin and its analogs for cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity for cancer cells a concern?
This compound is a pyrrole-imidazole alkaloid first isolated from the marine sponge Agelas oroides. While it has demonstrated a range of biological activities, its initial screenings have shown it to be poorly cytotoxic against many cancer cell lines.[1] The development of this compound as a potential anticancer agent is therefore focused on creating synthetic analogs with improved potency and, crucially, high selectivity for cancer cells over healthy, non-cancerous cells to minimize potential side effects.
Q2: What are the main strategies for enhancing the selectivity of this compound analogs?
Current research focuses on two primary strategies to improve the selectivity of this compound analogs:
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Structural Modification: Synthesizing a variety of this compound derivatives to identify pharmacophores that exhibit greater cytotoxicity towards cancer cells. This involves creating focused libraries of compounds with modifications at different positions of the this compound scaffold.
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Targeted Drug Delivery: Encapsulating this compound or its potent analogs in nanocarriers that can specifically target cancer cells. These nanocarriers can be engineered to recognize and bind to receptors that are overexpressed on the surface of tumor cells, thereby increasing the local concentration of the drug at the tumor site.
Q3: What are the known molecular targets or signaling pathways of this compound and its analogs in cancer cells?
The precise molecular targets of this compound and its analogs are not yet fully elucidated. However, preliminary studies suggest that some analogs may induce apoptosis (programmed cell death) in cancer cells. The exact signaling pathways involved are still an active area of investigation. General mechanisms for similar compounds involve the modulation of pathways controlling cell cycle, apoptosis, and angiogenesis.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound and its analogs.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Cytotoxicity of Synthesized this compound Analogs | - The analog may have poor cell permeability.- The chosen cancer cell line may be resistant.- The compound may have degraded. | - Verify the purity and structural integrity of the synthesized analog using techniques like NMR and mass spectrometry.- Test the analog on a panel of different cancer cell lines to identify sensitive ones.- Consider co-administration with a permeabilizing agent, though this may affect selectivity. |
| High Cytotoxicity in Normal (Non-Cancerous) Cell Lines | - The analog may target a ubiquitous cellular process.- The concentration range tested is too high. | - Synthesize further derivatives to identify structural features that contribute to non-specific toxicity.- Perform dose-response experiments on both cancer and normal cell lines to determine the therapeutic window.- Explore targeted delivery systems to limit exposure of normal cells to the analog. |
| Compound Precipitation in Cell Culture Media | - this compound and its analogs can have poor aqueous solubility.- The final concentration of the solvent (e.g., DMSO) is too high. | - Prepare stock solutions in a suitable solvent like DMSO at a high concentration and then dilute into the final culture medium to ensure the final solvent concentration is low (typically <0.5%).- Sonication or gentle warming may aid in the initial dissolution of the compound in the stock solvent.- If precipitation persists, consider formulating the compound in a delivery vehicle like liposomes or nanoparticles. |
| Inconsistent Results Between Experiments | - Variability in cell culture conditions (passage number, confluency).- Degradation of the compound stock solution.- Inaccurate pipetting. | - Maintain consistent cell culture practices.- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them appropriately (typically at -20°C or -80°C).- Ensure all pipettes are calibrated and use appropriate techniques to minimize errors. |
Data Presentation
The following tables summarize the available quantitative data on the cytotoxicity of this compound and some of its synthetic analogs against various cancer cell lines. A significant gap in the current literature is the lack of comprehensive data on the cytotoxicity of these compounds against normal, non-cancerous cell lines, which is essential for determining their selectivity index.
Table 1: Cytotoxicity of this compound Against Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| This compound | MCF-7 | Breast | 42 |
| This compound | A2780 | Ovarian | 24 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth. (Data sourced from[1])
Table 2: Cytotoxicity of Selected this compound Analogs Against Various Cancer Cell Lines
| Analog | Cell Line | Cancer Type | GI50 (µM) |
| 4l | HT29 | Colon | < 5 |
| SW480 | Colon | < 5 | |
| 5a | HT29 | Colon | < 5 |
| 5l | HT29 | Colon | < 5 |
| SW480 | Colon | < 5 | |
| MCF-7 | Breast | < 5 | |
| A431 | Skin | < 5 | |
| Du145 | Prostate | < 5 | |
| BE2-C | Neuroblastoma | < 5 | |
| MIA | Pancreas | < 5 |
(Data sourced from[1])
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound analogs using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Cancer and normal cell lines
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Complete cell culture medium
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This compound analog stock solution (e.g., 10 mM in DMSO)
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MTT solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Multichannel pipette
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Plate reader (570 nm)
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium from the stock solution. The final concentrations should cover a broad range to determine the full dose-response curve. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Logical Workflow for Enhancing this compound Selectivity
Caption: A logical workflow for developing cancer cell-selective this compound analogs.
Signaling Pathway for Apoptosis Induction (Hypothetical for this compound Analogs)
Caption: A hypothetical signaling pathway for apoptosis induced by this compound analogs.
References
Validation & Comparative
Oroidin vs. Clathrodin: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of two closely related marine alkaloids, Oroidin and Clathrodin. Isolated from marine sponges of the genus Agelas, these pyrrole-imidazole alkaloids have garnered significant interest in the scientific community for their potential therapeutic applications. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the known biological pathways and experimental workflows to offer a clear and objective comparison.
Data Presentation: A Head-to-Head Comparison of Bioactivities
The bioactivities of this compound and Clathrodin have been evaluated across several key areas, primarily focusing on their antimicrobial, antibiofilm, and anticancer properties. The following table summarizes the quantitative data from comparative studies.
| Bioactivity Assay | Organism/Cell Line | This compound | Clathrodin | Reference |
| Antimicrobial Activity (MIC in µM) | [1][2] | |||
| Staphylococcus aureus (ATCC 25923) | >90% inhibition at 50 µM | <80% inhibition at 50 µM | [1][3] | |
| Enterococcus faecalis (ATCC 29212) | ~50% inhibition at 50 µM | <80% inhibition at 50 µM | [1][3] | |
| Escherichia coli (ATCC 25922) | Inactive | Inactive | [1] | |
| Candida albicans (ATCC 90028) | Inactive | Inactive | [1] | |
| Cytotoxicity (IC₅₀ in µM) | [4][5] | |||
| Human Hepatocellular Carcinoma (Huh-7) | >100 µM | Not reported | [4][5] | |
| Anticancer Activity | [6][7] | |||
| Apoptosis Induction (Analogues) | Induces apoptosis in HepG2 and THP-1 cells | Analogues induce apoptosis in various cancer cell lines | [6][7] |
Key Findings:
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Antimicrobial Activity: this compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. In contrast, Clathrodin shows little to no antimicrobial activity against the tested strains.[1][2] Neither compound has significant activity against the Gram-negative bacterium Escherichia coli or the fungus Candida albicans.[1]
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Cytotoxicity: this compound exhibits low cytotoxicity against the human hepatocellular carcinoma cell line (Huh-7), with an IC₅₀ value greater than 100 µM.[4][5]
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Anticancer Activity: While direct comparative studies on the parent compounds are limited, research on their analogues suggests that both this compound and Clathrodin scaffolds have the potential for anticancer activity through the induction of apoptosis.[6][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
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Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a standardized turbidity, typically equivalent to 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
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Preparation of Compound Dilutions: A serial two-fold dilution of this compound and Clathrodin is prepared in a 96-well microtiter plate using the appropriate broth medium.
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Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 16-20 hours.[8]
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Biofilm Inhibition Assay: Crystal Violet Method
This assay is used to quantify the ability of a compound to inhibit the formation of bacterial biofilms.[11][12][13][14][15]
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Inoculation and Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate. The test compounds (this compound and Clathrodin) are added at various concentrations. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.[15]
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Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).
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Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.
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Washing and Solubilization: The excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.[15]
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Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the amount of biofilm formed.
Apoptosis Assay: Annexin V Staining by Flow Cytometry
This method is used to detect and quantify apoptosis (programmed cell death) in cell populations.[16][17][18][19]
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Cell Culture and Treatment: Adherent or suspension cells are cultured in appropriate media and then treated with the test compounds (this compound or Clathrodin) at various concentrations for a specified period (e.g., 24 or 48 hours).
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Cell Harvesting and Washing: After treatment, the cells are harvested. Adherent cells are detached using trypsin, and both adherent and suspension cells are washed with cold PBS.
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Staining: The washed cells are resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
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Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Visualization of Signaling Pathways and Workflows
To further elucidate the biological context of these findings, the following diagrams, generated using the DOT language, illustrate a proposed signaling pathway for this compound's anticancer activity and a typical experimental workflow.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathways for this compound and Clathrodin are not yet fully elucidated, studies on similar natural products and this compound analogues suggest a potential mechanism for apoptosis induction.[20][21][22][23] The following diagram illustrates a plausible pathway for this compound's pro-apoptotic effects in cancer cells.
Caption: Proposed pathway for this compound-induced apoptosis in cancer cells.
Experimental Workflow for Biofilm Inhibition Assay
The following diagram outlines the key steps in the crystal violet biofilm inhibition assay.
Caption: Workflow for the crystal violet biofilm inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Crystal violet assay [bio-protocol.org]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. Biofilm formation assay [bio-protocol.org]
- 15. static.igem.org [static.igem.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer effects of oridonin on colon cancer are mediated via BMP7/p38 MAPK/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Natural Product Oridonin as an Anticancer Agent: Current Achievements and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Oroidin and Sceptrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two marine natural products, Oroidin and Sceptrin. While both compounds originate from marine sponges and have been investigated for their potential in cancer therapy, their mechanisms of action and overall anticancer profiles differ significantly. This document synthesizes available experimental data to highlight these differences, offering a resource for researchers in oncology and drug discovery.
Introduction
This compound and Sceptrin are both pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas. Their structural similarities have prompted investigations into their biological activities, including their potential as anticancer agents. However, extensive research has revealed divergent paths for their anticancer efficacy. This compound has demonstrated notable cytotoxic, pro-apoptotic, and cell cycle inhibitory effects across a range of cancer cell lines. In contrast, the primary anticancer-related activity reported for Sceptrin is the inhibition of cancer cell motility, a crucial factor in metastasis, with studies indicating a lack of direct cytotoxicity at effective concentrations.
Quantitative Analysis of Anticancer Efficacy
The following tables summarize the available quantitative data for this compound. Due to a lack of published data on the cytotoxic and apoptotic effects of Sceptrin, a direct quantitative comparison is not possible.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Human Hepatocellular Carcinoma | 38.86 | 24 |
| HepG2 | Human Hepatocellular Carcinoma | 24.90 | 48 |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 |
| MCF-7 | Human Breast Adenocarcinoma | 78.3 | 48 |
| MCF-7 | Human Breast Adenocarcinoma | 31.62 | 72 |
| BEL-7402 | Human Hepatoma | 0.50 | Not Specified |
| K562 | Human Myelogenous Leukemia | 0.95 | Not Specified |
| HCT-116 | Human Colorectal Carcinoma | 1.05 | Not Specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Sceptrin: Studies have reported that Sceptrin shows no toxicity at concentrations double the amount required for its maximal inhibitory effect on cell motility[1][2]. No significant effect on cell proliferation or apoptosis was observed at concentrations up to 100 µM in HeLa cells[2][3].
Mechanisms of Anticancer Action
This compound: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
-
Apoptosis: this compound has been shown to induce apoptosis in various cancer cells, including colon, esophageal, and laryngeal cancer cell lines[2][3][4]. This is often accompanied by the activation of key executioner proteins in the apoptotic cascade, such as caspase-3 and PARP[3]. The induction of apoptosis can be triggered by an increase in reactive oxygen species (ROS) and the modulation of signaling pathways like the AMPK-mTOR-ULK1 pathway[3].
-
Cell Cycle Arrest: this compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it has been observed to cause G2/M phase arrest in colon and liver cancer cells and G1 phase arrest in colorectal adenocarcinoma cells[3][5][6]. This arrest is often mediated by the modulation of key cell cycle regulatory proteins and signaling pathways, including MAPK and p53[5].
Sceptrin: Inhibition of Cell Motility
The primary anticancer-related activity of Sceptrin identified to date is its ability to inhibit cancer cell motility[1]. This is a significant finding as cell migration is a critical step in cancer metastasis.
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Mechanism: Sceptrin's anti-motility effect is attributed, at least in part, to its ability to inhibit cell contractility[1]. It has also been found to bind to monomeric actin, suggesting a mechanism that involves the disruption of the actin cytoskeleton, which is essential for cell movement[1]. Studies have shown that Sceptrin impairs both random and factor-induced cell migration[1].
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound. As the detailed signaling pathway for Sceptrin's anti-motility effect is not fully elucidated, a comparable diagram cannot be provided.
Caption: this compound-induced signaling pathways leading to apoptosis and cell cycle arrest.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
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Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
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Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
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Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for apoptosis and cell cycle analysis using flow cytometry.
Conclusion
References
- 1. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sanford-Burnham scientists identify natural compound that inhibits cancer cell migration | Science Codex [sciencecodex.com]
- 6. Sceptrin Restricts Cell Motility and May Prevent Tumor Metastasis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
Oroidin Analogues: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of oroidin analogues, detailing their structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-biofilm applications. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
The marine natural product this compound, a pyrrole-imidazole alkaloid, has emerged as a promising scaffold in drug discovery. Its unique chemical structure has inspired the synthesis of a multitude of analogues with a broad spectrum of biological activities. Understanding the relationship between the structural modifications of these analogues and their resulting biological functions is crucial for the development of novel therapeutics. This guide synthesizes experimental data to provide a clear comparison of the performance of various this compound derivatives.
Anticancer Activity of this compound Analogues
This compound itself exhibits modest cytotoxic activity against various cancer cell lines. However, synthetic modifications have led to the development of analogues with significantly enhanced potency. Routine screening of this compound revealed a 50% growth inhibition concentration (GI50) of 42 μM in MCF-7 breast cancer cells and 24 μM in A2780 ovarian cancer cells.[1][2] The development of focused libraries of this compound analogues has identified compounds with GI50 values below 5 μM against a panel of cancer cell lines, including colon, skin, prostate, neuroblastoma, and pancreatic cancer cells.[1][2]
Key structural modifications influencing anticancer activity include alterations to the pyrrole ring, the imidazole head, and the linker connecting them. For instance, the introduction of a biphenylmethyl group at the N-position of the pyrrole-2-carboxamide has been shown to significantly increase cytotoxicity.[3]
| Compound/Analogue | Cancer Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |
| This compound | MCF-7 (breast) | Growth Inhibition | 42 | [1][2] |
| This compound | A2780 (ovarian) | Growth Inhibition | 24 | [1][2] |
| Analogue 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide) | HT29 (colon) | Growth Inhibition | <5 | [1][2] |
| Analogue 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide) | SW480 (colon) | Growth Inhibition | <5 | [1][2] |
| Analogue 5a (N-benzyl-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (colon) | Growth Inhibition | <5 | [1][2] |
| Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (colon) | Growth Inhibition | <5 | [1][2] |
| Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | SW480 (colon) | Growth Inhibition | <5 | [1][2] |
| Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | MCF-7 (breast) | Growth Inhibition | <5 | [1][2] |
| Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | A431 (skin) | Growth Inhibition | <5 | [1][2] |
| Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | Du145 (prostate) | Growth Inhibition | <5 | [1][2] |
| Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | BE2-C (neuroblastoma) | Growth Inhibition | <5 | [1][2] |
| Analogue 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | MIA (pancreas) | Growth Inhibition | <5 | [1][2] |
| Indole-based analogue 24c | HepG2 (liver) | Apoptosis Induction | EC50 in low µM range | [4] |
| Indole-based analogue 28c | HepG2 (liver) | Apoptosis Induction | EC50 in low µM range | [4] |
| Indole-based analogue 29c | HepG2 (liver) | Apoptosis Induction | EC50 in low µM range | [4] |
| Indole-based analogue 34c | HepG2 (liver) | Apoptosis Induction | EC50 in low µM range | [4] |
| Indole-based analogue 24c | THP-1 (leukemia) | Apoptosis Induction | EC50 in low µM range | [4] |
| Indole-based analogue 28c | THP-1 (leukemia) | Apoptosis Induction | EC50 in low µM range | [4] |
| Indole-based analogue 29c | THP-1 (leukemia) | Apoptosis Induction | EC50 in low µM range | [4] |
| Indole-based analogue 34c | THP-1 (leukemia) | Apoptosis Induction | EC50 in low µM range | [4] |
Antimicrobial and Anti-Biofilm Activity of this compound Analogues
This compound and its analogues have demonstrated significant activity against a range of bacterial pathogens, including Gram-positive and Gram-negative bacteria. This compound exhibits promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[5][6] Synthetic analogues have been developed that show improved potency and a broader spectrum of activity. For example, a 4-phenyl-2-aminoimidazole derivative exhibited minimum inhibitory concentration (MIC90) values of 12.5 µM against Gram-positive bacteria.[5][6][7][8]
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound analogues have been extensively investigated as inhibitors of biofilm formation.[6] Structure-activity relationship studies have revealed that the 2-aminoimidazole motif and a brominated pyrrolecarboxamide subunit are crucial for anti-biofilm activity.[9] Notably, some analogues inhibit biofilm formation at concentrations that do not affect bacterial growth, suggesting a mechanism that interferes with biofilm-specific pathways rather than exerting a direct bactericidal effect.[9]
| Compound/Analogue | Bacterial Strain | Assay | Activity (MIC90/MBIC50 in µM) | Reference |
| This compound | S. aureus | Growth Inhibition | >50 | [5] |
| This compound | E. faecalis | Growth Inhibition | >50 | [5] |
| Analogue 6h (4-phenyl-2-aminoimidazole derivative) | S. aureus | Growth Inhibition | 12.5 | [5][6][7][8] |
| Analogue 6h (4-phenyl-2-aminoimidazole derivative) | E. faecalis | Growth Inhibition | 12.5 | [5][6][7][8] |
| Analogue 6h (4-phenyl-2-aminoimidazole derivative) | E. coli | Growth Inhibition | 50 | [5][6][7][8] |
| Analogue 6g (5-trifluoromethoxy-indole derivative) | S. aureus | Growth Inhibition | 25 | [5][6] |
| Analogue 6g (5-trifluoromethoxy-indole derivative) | E. faecalis | Growth Inhibition | 25 | [5][6] |
| Analogue 6g (5-trifluoromethoxy-indole derivative) | E. coli | Growth Inhibition | 25 | [5][6] |
| Analogue 6g (5-trifluoromethoxy-indole derivative) | C. albicans | Growth Inhibition | 50 | [5][6] |
| Indole-based analogue 4b (5-(trifluoromethoxy)indole) | Methicillin-resistant S. aureus (MRSA) | Biofilm Inhibition | 20 | [10] |
| Indole-based analogue 4b (5-(trifluoromethoxy)indole) | S. mutans | Biofilm Inhibition | 20 | [10] |
Experimental Protocols
Anticancer Activity Assays
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with the this compound analogues at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Antimicrobial and Anti-Biofilm Assays
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound analogues in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Staining)
-
Inoculation and Treatment: In a 96-well plate, add the bacterial suspension and different concentrations of the this compound analogues. Incubate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.
-
Fixation: Fix the remaining biofilms with methanol for 15 minutes.
-
Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.
-
Washing and Solubilization: Wash the wells to remove excess stain and then solubilize the bound crystal violet with 33% acetic acid.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm. The absorbance is proportional to the amount of biofilm formed.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control and determine the MBIC50 (Minimum Biofilm Inhibitory Concentration), the concentration that inhibits biofilm formation by 50%.
Signaling Pathways and Mechanisms of Action
Several this compound analogues exert their anticancer effects by inducing apoptosis, a form of programmed cell death. The underlying mechanisms often involve the modulation of key signaling pathways.
Apoptosis Induction Pathway
Many potent this compound analogues trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Hsp90 Inhibition
Some this compound analogues have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. By inhibiting Hsp90, these analogues can lead to the degradation of oncoproteins, thereby suppressing tumor progression.
References
- 1. Synthesis and anticancer activity of focused compound libraries from the natural product lead, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of the marine alkaloids, clathrodin and this compound, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and screening of an this compound library against Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroidin's Challenge to Conventional Antibiotics in the Fight Against Biofilms
A new wave of marine-derived compounds, led by oroidin and its synthetic analogs, is demonstrating significant potential in combating bacterial biofilms, a primary driver of persistent and recurrent infections. These compounds exhibit potent antibiofilm activity, often at concentrations that do not kill the bacteria outright, presenting a promising alternative and synergistic approach to traditional antibiotic therapies that frequently fall short in eradicating these resilient microbial communities.
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. This resistance can be up to 1,000 times greater than that of their free-floating, or planktonic, counterparts. The marine natural product this compound, originally isolated from the sponge Agelas oroides, and its derivatives have emerged as a focal point for research into novel antibiofilm agents.
This compound Analogs Outperform in Biofilm Inhibition
Recent studies have highlighted the efficacy of synthetic this compound analogs in preventing the formation of biofilms by clinically significant pathogens. Notably, an indole-based analog of this compound has demonstrated a Minimum Biofilm Inhibitory Concentration (MBIC50) of 20 μM against methicillin-resistant Staphylococcus aureus (MRSA), a notorious biofilm-forming bacterium responsible for numerous difficult-to-treat infections.[1] This indicates that a low concentration of this compound is sufficient to inhibit 50% of biofilm formation.
In contrast, conventional antibiotics often require significantly higher concentrations to impact biofilms, if they are effective at all. The following tables summarize the antibiofilm activity of an this compound analog against Staphylococcus aureus and the significantly higher concentrations of conventional antibiotics required to achieve a similar effect against biofilms of common pathogens.
Table 1: Antibiofilm Activity of this compound Analog against Staphylococcus aureus
| Compound | Organism | MBIC50 (μM) |
| Indole-based this compound Analog | Methicillin-Resistant Staphylococcus aureus (MRSA) | 20 |
Table 2: Antibiofilm Activity of Conventional Antibiotics against Bacterial Biofilms
| Antibiotic | Organism | MBIC (μg/mL) | MBEC (μg/mL) |
| Tobramycin | Pseudomonas aeruginosa | > 64 | > 1024 |
| Ciprofloxacin | Pseudomonas aeruginosa | > 64 | > 1024 |
| Meropenem | Pseudomonas aeruginosa | > 64 | > 1024 |
| Vancomycin | Staphylococcus aureus | > 1024 | > 1024 |
| Linezolid | Staphylococcus aureus | 128 | 256 |
| Daptomycin | Staphylococcus aureus | 64 | 128 |
Note: MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the formation of a biofilm. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration required to kill a pre-formed biofilm. Data for conventional antibiotics is compiled from various studies and may not be directly comparable due to differing experimental conditions.
The data clearly illustrates the challenge conventional antibiotics face in tackling biofilms. The concentrations required to inhibit or eradicate biofilms are often far above what is achievable in a clinical setting without causing toxicity to the patient. This compound and its analogs, with their potent, non-bactericidal antibiofilm properties, offer a paradigm shift in addressing this challenge.
A Novel Mechanism of Action: Targeting Bacterial Communication
The effectiveness of this compound-based compounds appears to stem from their ability to interfere with key bacterial signaling pathways that regulate biofilm formation. Research has identified the two-component system BfmRS in Acinetobacter baumannii, a critical regulator of biofilm development, as a target for 2-aminoimidazole compounds, the core chemical structure of this compound.[2][3][4][5]
The BfmR response regulator is a master controller of biofilm formation.[2][4][5] By interacting with BfmR, 2-aminoimidazole compounds can disrupt the downstream signaling cascade that leads to the production of the biofilm matrix and other virulence factors.[2][4][5][6] This targeted interference with bacterial communication and coordination prevents the bacteria from establishing a resilient biofilm community.
This non-lethal mechanism of action is a significant advantage over conventional antibiotics, as it is less likely to drive the development of antibiotic resistance. Furthermore, some this compound analogs have been shown to work synergistically with traditional antibiotics, suggesting a future where combination therapies could both eliminate planktonic bacteria and prevent the formation of resilient biofilms.[7]
Experimental Methodologies
The antibiofilm activity of these compounds is typically assessed using standardized in vitro assays. A common method is the crystal violet biofilm assay, which quantifies the total biofilm biomass.
Experimental Protocol: Crystal Violet Biofilm Assay for MBIC Determination
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted in fresh broth to a standardized optical density (e.g., OD600 of 0.1).
-
Microtiter Plate Assay: A 96-well microtiter plate is prepared with serial dilutions of the test compound (this compound analog or conventional antibiotic).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only bacteria and no compound, and sterile broth wells are included.
-
Incubation: The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.
-
Washing: Excess crystal violet is removed by washing the wells with water.
-
Solubilization: The crystal violet retained by the biofilm is solubilized by adding a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is directly proportional to the amount of biofilm.
-
MBIC Determination: The MBIC is determined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the control.
A similar protocol can be adapted to determine the MBEC by allowing the biofilm to form for 24 hours before adding the test compounds and then assessing the viability of the remaining biofilm cells.
Future Directions
The promising antibiofilm activity of this compound and its analogs opens up new avenues for the development of novel therapeutics to combat biofilm-associated infections. Further research is needed to optimize the efficacy and safety of these compounds for clinical use. The exploration of their synergistic potential with existing antibiotics is a particularly exciting area that could lead to more effective treatment strategies and help to mitigate the growing threat of antimicrobial resistance. The unique, non-bactericidal mechanism of action of these marine-derived compounds represents a significant advancement in the ongoing battle against bacterial biofilms.
References
- 1. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent | RTI [rti.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of BfmR, a response regulator involved in biofilm development, as a target for a 2-Aminoimidazole-based antibiofilm agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Potential of Oroidin and its Analogs: A Comparative Guide
A notable gap exists in the scientific literature regarding the in vivo validation of the anticancer properties of the marine natural product Oroidin in animal models. While its synthetic analogs have shown preliminary promise in preclinical studies, comprehensive data on the efficacy of the parent compound remains elusive. This guide provides a comparative overview of the available in vitro data for this compound and its derivatives, alongside the limited in vivo findings for its analogs, to offer a current perspective for researchers and drug development professionals.
In Vitro Cytotoxicity: this compound vs. Synthetic Analogs
Initial screenings of this compound have revealed modest cytotoxic activity against a panel of cancer cell lines. In contrast, synthetic modifications of the this compound scaffold have led to the development of analogs with significantly enhanced potency.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 42 | [1][2] |
| A2780 (Ovarian) | 24 | [1] | |
| HT29 (Colon) | >50 | [1][2] | |
| SW480 (Colon) | >50 | [1][2] | |
| Analog 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide) | HT29 (Colon) | <5 | [2] |
| SW480 (Colon) | <5 | [2] | |
| Analog 5a (N-benzyl-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (Colon) | <5 | [2] |
| Analog 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (Colon) | <5 | [2] |
| SW480 (Colon) | <5 | [2] | |
| MCF-7 (Breast) | <5 | [2] | |
| A431 (Skin) | <5 | [2] | |
| Du145 (Prostate) | <5 | [2] | |
| BE2-C (Neuroblastoma) | <5 | [2] | |
| MIA (Pancreas) | <5 | [2] | |
| Analog 28 | HL-60 (Leukemia) | 2.91 | [3] |
| A549 (Lung) | 15 | [3] | |
| Analog 29 | 4T1 (Breast) | 3.1 | [3] |
| A549 (Lung) | 15 | [3] |
In Vivo Studies: Preliminary Evidence for this compound Analogs
While no in vivo anticancer data for this compound has been identified, two lead synthetic analogs have demonstrated tumor growth inhibition in mouse xenograft models.[3] Unfortunately, specific quantitative data from these studies are not detailed in the available literature. The models used were the 4T1 triple-negative breast cancer and the A549 human lung adenocarcinoma xenografts.
Experimental Protocols
In Vitro Cytotoxicity Assay (Resazurin-Based)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or its analogs) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
4T1 Murine Breast Cancer Xenograft Model
This protocol describes the establishment of an orthotopic breast cancer model in immunocompetent mice.
-
Animal Model: Use female BALB/c mice, 8-10 weeks old.
-
Cell Preparation: Culture 4T1 murine breast carcinoma cells and resuspend them in a sterile, serum-free medium at a concentration of 1 x 10^5 cells per 100 µL.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer the test compounds via the desired route (e.g., intraperitoneal, oral).
-
Endpoint: At the end of the study (due to tumor burden or a set time point), euthanize the mice, and excise and weigh the tumors. Further analysis, such as histology or biomarker assessment, can be performed.
A549 Human Lung Adenocarcinoma Xenograft Model
This protocol details the establishment of a subcutaneous lung cancer model in immunodeficient mice.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or athymic nude mice, 6-8 weeks old.
-
Cell Preparation: Culture A549 human lung adenocarcinoma cells and resuspend them in a sterile medium, often mixed with Matrigel to enhance tumor formation, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: As with the 4T1 model, monitor tumor growth using calipers.
-
Treatment: Initiate treatment when tumors are established and have reached a specified volume.
-
Endpoint: The study concludes when tumors reach the maximum allowed size or after a defined treatment period. Tumors are then excised and analyzed.
Signaling Pathways and Experimental Workflow
The precise molecular mechanisms of this compound and its analogs are not fully elucidated. However, many natural products exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
References
Comparative Analysis of Oroidin Derivatives Against Drug-Resistant Bacteria: A Guide for Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Marine natural products, such as Oroidin, have become a focal point of this research due to their unique chemical scaffolds and potent biological activities. This compound, a pyrrole-2-aminoimidazole alkaloid originally isolated from marine sponges of the genus Agelas, has demonstrated promising antibacterial properties, particularly against Gram-positive bacteria.[1][2][3] This guide provides a comparative analysis of various this compound derivatives, summarizing their efficacy against drug-resistant bacterial strains, detailing relevant experimental protocols, and visualizing key structure-activity relationships.
Comparative Performance Data
The antibacterial and antibiofilm activities of this compound and its synthetic analogues have been evaluated against several clinically relevant bacteria. The data, primarily presented as Minimum Inhibitory Concentration (MIC) and biofilm inhibition percentages, are summarized below.
Table 1: Antibacterial Activity (MIC) of this compound and Key Derivatives
| Compound | Bacterial Strain | MIC (µM) | Notes |
| This compound | Staphylococcus aureus (ATCC 25923) | >50 | Shows >90% growth inhibition at 50 µM.[1] |
| This compound | Enterococcus faecalis (ATCC 29212) | >50 | Shows ~50% growth inhibition at 50 µM.[1] |
| Analogue 6h (4-phenyl-2-aminoimidazole) | S. aureus (ATCC 25923) | 12.5 (MIC₉₀) | One of the most active derivatives identified.[1][2][3] |
| Analogue 6h (4-phenyl-2-aminoimidazole) | E. faecalis (ATCC 29212) | 12.5 (MIC₉₀) | Potent activity against Gram-positive bacteria.[1][3] |
| Analogue 6h (4-phenyl-2-aminoimidazole) | Escherichia coli (ATCC 25922) | 50 (MIC₉₀) | Demonstrates some Gram-negative activity.[1][2][3] |
| Analogue 6g (5-trifluoromethoxy-indole) | S. aureus (ATCC 25923) | 25 (MIC₉₀) | Active against all bacteria tested.[3] |
| Oridonin | MRSA (USA300) | 64 µg/mL | Note: Oridonin is a different natural product, included for its detailed MRSA data.[4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC₉₀ is the concentration required to inhibit 90% of the isolates.
Table 2: Anti-Biofilm Activity of this compound and Key Derivatives
| Compound | Bacterial Strain | Biofilm Inhibition | Concentration |
| This compound | Pseudomonas aeruginosa PA14 | Moderate (IC₅₀ = 166 µM) | 166 µM[5] |
| Indole Analogue 4b (5-trifluoromethoxy) | MRSA | Potent (MBIC₅₀ = 20 µM) | 20 µM[6] |
| Indole Analogue 4b (5-trifluoromethoxy) | Streptococcus mutans | Potent (MBIC₅₀ = 20 µM) | 20 µM[6] |
| Reverse Amide Analogues | P. aeruginosa PAO1 & PA14 | More potent than this compound | Low micromolar concentrations[7] |
| N-methylthis compound | Acinetobacter baumannii | Increased inhibition & dispersion | Not specified[8] |
Note: IC₅₀ is the concentration of a drug that gives half-maximal response. MBIC₅₀ is the minimum biofilm inhibitory concentration required to inhibit 50% of biofilm formation.
Mechanism of Action & Potential Signaling Pathways
While the precise signaling pathways affected by this compound derivatives are still under investigation, proposed mechanisms include the disruption of bacterial cell membranes, inhibition of enoyl reductases, and interference with the response regulator protein BfmR.[1] A key strategy for combating bacterial virulence and biofilm formation is the disruption of quorum sensing (QS), the cell-to-cell communication system in bacteria. The diagram below illustrates a generalized QS system and highlights potential points of inhibition for antimicrobial compounds.
Caption: Potential inhibition of a bacterial quorum sensing pathway by this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds. For this compound derivatives, specific chemical modifications have been shown to significantly impact their biological activity. The 2-aminoimidazole (2-AI) motif and the pyrrolecarboxamide subunit are generally considered necessary for activity.[9] Modifications to these core structures have yielded analogues with enhanced potency.
Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.
Analysis shows that:
-
2-Aminoimidazole (2-AI) Motif : This group is critical for anti-biofilm activity.[9]
-
Pyrrole Ring : Replacing the dibromopyrrole moiety with substituted indoles or a simple phenyl group can result in highly active compounds, such as analogues 4b and 6h, respectively.[1][6]
-
Bromination : The presence of bromine atoms on the pyrrole ring often enhances potency.[9]
-
Linker : Altering the central amide linker to create "reverse amide" or sulfonamide isosteres can maintain or, in some cases, improve activity against specific strains like P. aeruginosa.[5][7]
Experimental Protocols
Standardized protocols are essential for comparing results across different studies. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]
Caption: Experimental workflow for the Broth Microdilution MIC assay.
This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Preparation of Antimicrobial Agent:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the compound.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL, depending on the specific format.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum) on each plate.
-
Seal the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions.
-
-
Endpoint Determination:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism as detected by the unaided eye.[11] For confirmation, a growth indicator like resazurin can be used.[10]
-
This guide provides a foundational comparison of this compound derivatives as potential antibacterial agents. The data indicates that synthetic modification of the natural this compound scaffold, particularly at the pyrrole ring and amide linker, can yield compounds with potent activity against drug-resistant bacteria, including MRSA and P. aeruginosa. Further research focusing on optimizing the SAR, elucidating precise mechanisms of action, and evaluating in vivo efficacy is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity of the marine alkaloids, clathrodin and this compound, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and this compound, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial mechanism of oridonin against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Isosteres of this compound: Assessment of Antibiofilm Activity and C. elegans Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and screening of an this compound library against Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsp90 as a Molecular Target of Oroidin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oroidin analogues as potential inhibitors of Heat Shock Protein 90 (Hsp90) against other established Hsp90 inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Introduction to Hsp90 and this compound Analogues
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key signaling molecules involved in cell growth, proliferation, and survival, making Hsp90 an attractive target for cancer therapy.[2][3] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1][2]
This compound, a natural product isolated from marine sponges, and its synthetic analogues have emerged as a novel class of compounds with the potential to target the ATP-binding site of Hsp90.[4][5] This guide explores the validation of Hsp90 as a molecular target for these analogues and compares their performance with well-characterized Hsp90 inhibitors.
Comparative Performance of Hsp90 Inhibitors
The following tables summarize quantitative data for this compound analogues and other prominent Hsp90 inhibitors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, which are provided for context.
Table 1: Binding Affinity and ATPase Inhibition of Hsp90 Inhibitors
| Compound Class | Compound | Hsp90 Isoform | Binding Affinity (Kd) | ATPase Inhibition (IC50) | Assay Conditions | Reference |
| This compound Analogues | Analogue 1 | Human Hsp90α | 18 µM | Not Reported | Microscale Thermophoresis | [4] |
| Analogue 2 | Human Hsp90α | 35 µM | Not Reported | Microscale Thermophoresis | [4] | |
| Analogue 3 | Human Hsp90α | 79 µM | Not Reported | Microscale Thermophoresis | [4] | |
| Geldanamycin Analogues | 17-AAG | Human Hsp90 | Not Reported | ~30 nM | Malachite Green Assay | [6] |
| 17-DMAG | Human Hsp90 | Not Reported | Not Reported | Not Reported | ||
| Resorcinol-based | Ganetespib (STA-9090) | Human Hsp90 | Not Reported | 26 nM | LUMIER Assay | [7] |
| Purine-based | BIIB021 | Human Hsp90 | Not Reported | Not Reported | Not Reported |
Table 2: Cellular Activity of Hsp90 Inhibitors
| Compound Class | Compound | Cell Line | Cellular Potency (GI50/IC50/EC50) | Assay Type | Reference |
| This compound Analogues | This compound | MCF-7 (Breast) | 42 µM | Growth Inhibition | [8] |
| Analogue 5l | HT29 (Colon) | <5 µM | Growth Inhibition | [8] | |
| Oridonin Analogue (CYD0682) | LX-2 (Hepatic Stellate) | Dose-dependent inhibition of STAT3 phosphorylation | Western Blot | [8] | |
| Geldanamycin Analogues | 17-AAG | HCT116 (Colon) | Not Reported | Apoptosis Induction | [9] |
| 17-DMAG | Breast Cancer Cell Lines | Comparable or superior to 17-AAG | Proliferation Assay | [10] | |
| Resorcinol-based | Ganetespib (STA-9090) | Lung Adenocarcinoma Cell Lines | Varies by cell line (nM range) | Growth Inhibition | [11] |
| Purine-based | BIIB021 | Multiple Cancer Cell Lines | Nanomolar range | Proliferation Assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Hsp90 Binding Affinity Assay using Microscale Thermophoresis (MST)
Microscale thermophoresis is a powerful technique to quantify the binding affinity between a fluorescently labeled Hsp90 and a small molecule inhibitor.[12][13][14][15][16]
Materials:
-
Purified, fluorescently labeled Hsp90 protein (e.g., with RED-tris-NTA 2nd Generation dye for His-tagged protein).
-
This compound analogue or other Hsp90 inhibitor.
-
MST Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
MST instrument (e.g., Monolith NT.115).
-
Premium Capillaries.
Procedure:
-
Protein Labeling: Label purified Hsp90 with a suitable fluorescent dye according to the manufacturer's protocol. The final concentration of labeled Hsp90 should be in the low nanomolar range.
-
Serial Dilution: Prepare a 16-point serial dilution of the this compound analogue or other inhibitor in MST Buffer. The highest concentration should be at least two orders of magnitude above the expected Kd.
-
Sample Preparation: Mix each dilution of the inhibitor with an equal volume of the labeled Hsp90 solution. This will result in a constant concentration of labeled Hsp90 and varying concentrations of the inhibitor.
-
Incubation: Incubate the samples for 15-30 minutes at room temperature in the dark to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into the premium capillaries.
-
MST Measurement: Place the capillaries into the MST instrument and perform the measurement. The instrument uses an infrared laser to create a microscopic temperature gradient and detects the movement of the fluorescently labeled Hsp90.
-
Data Analysis: The change in thermophoresis upon binding of the inhibitor is used to calculate the dissociation constant (Kd).
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and the inhibitory effect of compounds like this compound analogues. A common method is the malachite green assay, which detects the release of inorganic phosphate.[6]
Materials:
-
Purified Hsp90 protein.
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
ATP solution.
-
This compound analogue or other Hsp90 inhibitor.
-
Malachite Green Reagent.
-
96-well microplate.
-
Plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified Hsp90, and varying concentrations of the inhibitor.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate produced during ATP hydrolysis.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The amount of phosphate released is proportional to the ATPase activity. Calculate the IC₅₀ value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol assesses the downstream cellular effects of Hsp90 inhibition by measuring the degradation of its client proteins.[9][10]
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
This compound analogue or other Hsp90 inhibitor.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of client proteins.
Visualizing the Molecular Landscape
Diagrams are essential for understanding the complex relationships in Hsp90 signaling and experimental design. Below are Graphviz (DOT language) scripts to generate these visualizations.
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 inhibition by this compound analogues disrupts the chaperone cycle.
Experimental Workflow for Hsp90 Inhibitor Validation
Caption: Workflow for validating Hsp90 as a target for this compound analogues.
Logical Comparison Framework
Caption: Framework for comparing this compound analogues to other Hsp90 inhibitors.
Conclusion
The validation of Hsp90 as a molecular target for this compound analogues requires a multi-faceted approach, combining direct binding and enzymatic assays with cell-based assessments of target engagement and downstream functional consequences. The available data suggests that this compound analogues can interact with Hsp90 and exhibit anti-proliferative activity in cancer cell lines. However, more comprehensive and direct comparative studies with established Hsp90 inhibitors are necessary to fully elucidate their therapeutic potential. The experimental protocols and comparative framework provided in this guide are intended to facilitate these future investigations and aid in the rational design and development of this promising class of Hsp90 inhibitors.
References
- 1. shellichemistry.com - Hsp90 [shellichemistry.com]
- 2. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine alkaloid this compound analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hsp90 chaperones have an energetic hot‐spot for binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Oridonin Analog CYD0682 Inhibits Hepatic Stellate Cell Activation via the Heat Shock Protein 90-Dependent STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Prediction of Drug–Target Binding Kinetics by Comparative Binding Energy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 13. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Development of a First-in-Class Small-Molecule Inhibitor of the C-Terminal Hsp90 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular interaction between small nuclear ribonucleoprotein polypeptide G and heat shock protein 70.14: a microscale thermophoresis exposition towards developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
Efficacy of Oroidin derivatives against different cancer cell lines.
A new frontier in oncology research is emerging with the investigation of oroidin derivatives as potential anti-cancer agents. These compounds, derived from a natural marine sponge alkaloid, are demonstrating significant efficacy in inhibiting the proliferation of various cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of key this compound derivatives, details the experimental methodologies used to assess their efficacy, and illustrates the proposed mechanism of action.
Researchers in drug development and cancer biology will find valuable insights into this promising class of compounds. The data presented herein, collated from recent studies, highlights the potential of this compound derivatives as a foundation for novel cancer therapeutics. While the parent compound, this compound, exhibits poor cytotoxicity, synthetic modifications have yielded analogues with potent anti-cancer properties.
Comparative Efficacy of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. Lower values indicate greater potency.
Cytotoxicity (GI50, µM) of this compound Analogues Against Various Cancer Cell Lines
| Derivative | Colon Cancer (HT29) | Colon Cancer (SW480) | Breast Cancer (MCF-7) | Skin Cancer (A431) | Prostate Cancer (Du145) | Neuroblastoma (BE2-C) | Pancreatic Cancer (MIA) |
| This compound | >50 | >50 | 42 | >50 | >50 | >50 | >50 |
| 4l | <5 | <5 | - | - | - | - | - |
| 5a | <5 | - | - | - | - | - | - |
| 5l | <5 | <5 | <5 | <5 | <5 | <5 | <5 |
Data sourced from studies on focused libraries of this compound derivatives.[1]
Cytotoxicity (IC50, µM) of this compound Analogues Against Various Cancer Cell Lines
| Derivative | Myeloid Leukemia (HL-60) | Breast Cancer (4T1) | Lung Cancer (A549) |
| Compound 28 | 2.91 | - | 15 |
| Compound 29 | - | 3.1 | 15 |
Data from studies on synthetic marine sponge alkaloid analogues.[2]
Apoptosis-Inducing Activity (EC50, µM) of Indole-Based this compound Analogues
| Derivative | Hepatocellular Carcinoma (HepG2) | Acute Monocytic Leukemia (THP-1) |
| 24c | Low µM range | Low µM range |
| 28c | Low µM range | Low µM range |
| 29c | Low µM range | Low µM range |
| 34c | Low µM range | Low µM range |
These compounds were identified as potent inducers of apoptosis.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assays (MTT and ATP-based)
Objective: To determine the concentration of this compound derivatives that inhibits 50% of cancer cell growth (IC50/GI50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Assay:
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
ATP-based Assay (e.g., CellTiter-Glo®):
-
Following treatment, a reagent that lyses the cells and contains luciferase and its substrate is added to the wells.
-
In the presence of ATP from viable cells, luciferase catalyzes a reaction that produces a luminescent signal.
-
The luminescence is measured using a luminometer, with the signal intensity being proportional to the number of viable cells.
-
-
Data Analysis: The IC50/GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis after treatment with this compound derivatives.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound derivatives for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is determined using the flow cytometry software.
Mechanism of Action: Inducing Apoptosis
Preliminary studies suggest that the anticancer activity of potent this compound derivatives is mediated through the induction of apoptosis, or programmed cell death. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.
The workflow for evaluating the anticancer efficacy of this compound derivatives typically follows a standardized process from initial screening to mechanistic studies.
Caption: General experimental workflow for the evaluation of this compound derivatives.
Further in-depth studies, including western blot analysis of key apoptosis-related proteins such as the Bcl-2 family members (Bax, Bcl-2) and caspases, are necessary to fully elucidate the detailed signaling cascade. The promising preliminary data warrants continued investigation into this compound derivatives as a potential new class of chemotherapy agents.
References
Cross-Validation of Oroidin's Bioactivity in Diverse Assay Formats: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the marine alkaloid Oroidin across various assay formats. The information is supported by experimental data to aid in the evaluation and selection of appropriate methodologies for future studies.
This compound, a pyrrole-imidazole alkaloid originally isolated from marine sponges of the genus Agelas, has garnered significant interest in the scientific community for its diverse biological activities. Primarily recognized for its anticancer, antimicrobial, and anti-biofilm properties, the characterization and quantification of these effects are highly dependent on the experimental assays employed. This guide aims to cross-validate the bioactivity of this compound by comparing its performance in different assay formats, providing a comprehensive overview for researchers in the field.
This compound's Bioactivity: A Quantitative Comparison
The following tables summarize the reported bioactivity of this compound in various assay formats, offering a side-by-side comparison of its efficacy. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, microbial strains, and incubation times.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) are common metrics used to quantify this activity, often measured using metabolic assays like the MTT and resazurin assays.
| Cell Line | Assay Format | IC50 / GI50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Not Specified | 42 | [1] |
| A2780 (Ovarian Cancer) | Not Specified | 24 | [1] |
| HT29 (Colon Cancer) | Not Specified | >50 | [1] |
| SW480 (Colon Cancer) | Not Specified | >50 | [1] |
| Huh-7 (Hepatocellular Carcinoma) | ATP-based assay | >50 | [2] |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth, is a standard measure. Broth microdilution and agar dilution are two common methods for determining MIC values.
| Bacterial Strain | Assay Format | MIC90 (µM) | Reference |
| Staphylococcus aureus | Broth Microdilution | >50 | [2] |
| Enterococcus faecalis | Broth Microdilution | >50 | [2] |
| Escherichia coli | Broth Microdilution | >50 | [2] |
Anti-biofilm Activity
This compound has also been investigated for its ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics. The anti-biofilm activity is often assessed by quantifying the biofilm biomass using methods like crystal violet staining or by microscopic visualization.
| Bacterial Strain | Assay Format | IC50 (µM) | Reference |
| Pseudomonas aeruginosa PAO1 | Not Specified | 190 | [1] |
| Pseudomonas aeruginosa PA14 | Not Specified | 166 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Anti-biofilm Assay (Crystal Violet Staining)
The crystal violet assay is a simple and widely used method for quantifying biofilm biomass.
-
Biofilm Formation: Bacteria are cultured in a 96-well plate in the presence of varying concentrations of this compound to allow for biofilm formation, typically for 24-48 hours.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., PBS).
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.
-
Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 595 nm. The absorbance is proportional to the amount of biofilm biomass.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in this compound's bioactivity and the experimental procedures used to assess them, the following diagrams are provided.
Experimental Workflows for Bioactivity Assays
While the precise signaling pathways modulated by this compound are still under active investigation, preliminary evidence suggests its involvement in pathways crucial for cell survival and proliferation. It is important to distinguish this compound from the structurally related compound Oridonin, for which more extensive signaling pathway data is available. For this compound, the direct molecular targets and downstream effects are yet to be fully elucidated.
Proposed General Mechanism of this compound Bioactivity
This guide serves as a starting point for researchers interested in the bioactivity of this compound. The provided data and protocols aim to facilitate the design of future experiments and encourage further investigation into the therapeutic potential of this fascinating marine natural product. As more research becomes available, a clearer picture of this compound's mechanisms of action and its performance across a wider array of assay formats will undoubtedly emerge.
References
Oroidin vs. Other Marine-Derived Anticancer Agents: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The marine environment offers a rich and diverse source of novel bioactive compounds with significant therapeutic potential. Among these, numerous agents have demonstrated potent anticancer activity, leading to the development of new cancer therapies. This guide provides a comparative analysis of oroidin, a pyrrole-imidazole alkaloid from marine sponges, against other prominent marine-derived anticancer agents that are either clinically approved or in advanced stages of development: cytarabine, trabectedin, and eribulin mesylate. This comparison focuses on their performance based on experimental data, mechanisms of action, and the methodologies used to evaluate their efficacy.
Quantitative Performance Analysis
The following table summarizes the cytotoxic activity (IC50/GI50 values) of this compound and the selected marine-derived anticancer agents against various human cancer cell lines. It is important to note that a direct comparison of these values should be made with caution, as the experimental conditions, such as incubation time and specific assay used, can vary between studies.
| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 Value |
| This compound | MCF-7 | Breast Adenocarcinoma | 42 µM (GI50)[1][2] |
| A2780 | Ovarian Carcinoma | 24 µM (GI50)[1][2] | |
| Cytarabine | HL-60 | Promyelocytic Leukemia | 407.2 nM[3] |
| KG-1 | Acute Myelogenous Leukemia | >10 µM | |
| MOLM13 | Acute Myeloid Leukemia | ~1 µM | |
| Trabectedin | A2780 | Ovarian Carcinoma | Not specified, but induces apoptosis[4][5] |
| MCF-7 | Breast Adenocarcinoma | Induces apoptosis[6] | |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 nM | |
| MUC-1 | Adrenocortical Carcinoma | 0.80 nM | |
| HAC-15 | Adrenocortical Carcinoma | 0.50 nM | |
| Eribulin Mesylate | A2780/1A9 | Ovarian Cancer | 0.09–9.5 nmol/L[7][8][9] |
| MDA-MB-231 | Breast Adenocarcinoma | >200 µM (24h), cytotoxic at 48/72h[10] | |
| HCC38 | Breast Carcinoma | >200 µM (24h), cytotoxic at 48/72h[10] | |
| SKBR3 | Breast Adenocarcinoma | >200 µM (24h), cytotoxic at 48/72h[10] | |
| MCF-7 | Breast Adenocarcinoma | ~1 nM[11] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these marine-derived compounds stems from their distinct mechanisms of action, targeting various cellular processes from DNA replication and repair to microtubule dynamics.
This compound
This compound exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. Its mechanism involves the activation of multiple signaling pathways, including the JNK and p38 MAPK pathways, which are critical regulators of cellular stress responses and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Trabectedin Induces Synthetic Lethality via the p53-Dependent Apoptotic Pathway in Ovarian Cancer Cells Without BRCA Mutations When Used in Combination with Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A diverse induction of apoptosis by trabectedin in MCF-7 (HER2-/ER+) and MDA-MB-453 (HER2+/ER-) breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eribulin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eribulin Mesylate Improves Cisplatin-Induced Cytotoxicity of Triple-Negative Breast Cancer by Extracellular Signal-Regulated Kinase 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Oroidin: A Guide to Safe Disposal Procedures for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of oroidin, a bromopyrrole alkaloid of marine origin. Given the compound's biological activity and the absence of specific federal disposal guidelines, a cautious approach, treating this compound as hazardous chemical waste, is mandatory to ensure laboratory safety and environmental protection. Adherence to these protocols will help your institution remain a trusted leader in laboratory safety and chemical handling.
This compound and its analogues have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines.[1][2] While some research suggests it may have a favorable toxicity profile in specific contexts, comprehensive toxicological data is lacking.[1][3] Therefore, all personnel must handle this compound and its waste products with the utmost care, utilizing appropriate personal protective equipment (PPE) and adhering to the disposal procedures outlined below.
Key Chemical and Physical Properties of this compound
A summary of essential quantitative data for this compound is presented below. This information is critical for safe handling and for the accurate labeling of waste containers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁Br₂N₅O | PubChem[4] |
| Molar Mass | 389.05 g/mol | PubChem[4] |
| CAS Number | 34649-22-4 | PubChem[4] |
| Appearance | Not specified (likely solid) | - |
| Solubility | Not specified | - |
| Known Cytotoxicity | IC₅₀ of 42 µM in MCF-7 (breast) and 24 µM in A2780 (ovarian) cells. | PubMed[2] |
Experimental Protocols for Safe Disposal
The following step-by-step methodologies are to be followed for the disposal of this compound and this compound-contaminated materials. These protocols are based on best practices for handling halogenated organic compounds.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: If handling fine powders or creating aerosols, a respirator may be necessary. All handling of solid this compound should be done in a chemical fume hood.
Disposal of Pure this compound (Solid Waste)
-
Waste Collection:
-
Place solid this compound waste into a designated, leak-proof, and sealable container that is compatible with halogenated organic compounds.
-
Do not mix with non-hazardous waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" and its CAS number: "34649-22-4".
-
Indicate that it is a "Halogenated Organic Solid."
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.
-
Disposal of this compound Solutions (Liquid Waste)
The disposal of this compound solutions is primarily determined by the solvent used. As this compound is a halogenated compound, any solution containing it should be treated as halogenated organic waste.
-
Waste Segregation:
-
Containerization:
-
Labeling:
-
Attach a "Hazardous Waste" label to the container.
-
List all chemical constituents and their approximate percentages, for example: "this compound (~1%), Dichloromethane (99%)".
-
Ensure the label clearly indicates "Halogenated Organic Liquid."
-
-
Storage and Disposal:
-
Store the container in a designated satellite accumulation area with secondary containment.
-
When the container is full, submit a hazardous waste pickup request to your institution's EH&S department.
-
Disposal of this compound-Contaminated Materials
Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be disposed of as hazardous solid waste.
-
Collection:
-
Place all contaminated solid materials into a designated, sealed plastic bag or container.
-
-
Labeling:
-
Label the bag or container as "Hazardous Waste" and specify the contents as "Debris contaminated with this compound."
-
-
Disposal:
-
Dispose of this container in the same manner as pure solid this compound waste, through your institution's EH&S department.
-
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final removal by EH&S.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reinforcing your institution's commitment to excellence in research and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and anticancer activity of focused compound libraries from the natural product lead, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide isosteres of this compound: assessment of antibiofilm activity and C. elegans toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H11Br2N5O | CID 6312649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Logistical Protocol for Handling Oroidin
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of Oroidin, a bromopyrrole alkaloid of marine origin. Due to limited publicly available toxicological data, this compound should be handled as a potentially hazardous substance, adhering to strict safety protocols to minimize exposure.
Hazard Profile and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 34649-22-4[1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₁Br₂N₅O[1][3][4][5] |
| Molecular Weight | 389.05 g/mol [3][5] |
| Appearance | Solid[5] |
| Topological Polar Surface Area | 99.6 Ų[3][5] |
| Hydrogen Bond Donor Count | 4[3][5] |
| Hydrogen Bond Acceptor Count | 3[3][5] |
| Rotatable Bond Count | 4[3][5] |
Personal Protective Equipment (PPE)
Given the unknown long-term health effects, a robust PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for all procedures involving the handling of pure this compound or concentrated solutions. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator | An N95 dust mask should be used for handling small quantities of solid this compound to prevent inhalation of airborne particles. For larger quantities or when creating solutions, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used within a chemical fume hood. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will minimize risks and ensure a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazards.
Handling Procedures
-
Designated Area : All handling of this compound, including weighing and solution preparation, should be conducted in a designated area, such as a certified chemical fume hood.
-
Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance safety enclosure to control airborne particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures. All materials used for spill cleanup should be treated as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound powder and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams.
-
Sharps Waste : Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a puncture-proof sharps container labeled "Chemical Contaminated Sharps".
-
-
Container Labeling : All waste containers must be labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste" and a list of any solvents.
-
The date when waste was first added.
-
The specific hazard characteristics (e.g., "Irritant," "Potentially Toxic").
-
-
Storage of Waste : Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory until they are collected by your institution's environmental health and safety department.
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.
Experimental Protocols
Determination of Antimicrobial Activity (Broth Microdilution Method)
This protocol is adapted from methodologies used to assess the antimicrobial properties of marine alkaloids.
-
Microbial Strains : Clinical control strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Inoculum Preparation : Prepare bacterial and fungal suspensions and dilute them in appropriate broth (e.g., Mueller Hinton Broth for bacteria) to achieve a final inoculum of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution : Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation : Add the prepared microbial suspension to each well containing the diluted this compound.
-
Incubation : Incubate the plates at the optimal temperature for the specific microorganism for a defined period (e.g., 24 hours).
-
Analysis : Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that prevents visible growth of the microorganism.
Synthesis of 7-¹⁵N-Oroidin for Biosynthetic Studies
This protocol provides a method for synthesizing isotopically labeled this compound to trace its metabolic fate.
-
Starting Materials : The synthesis can be initiated from urocanic acid.
-
Chemical Synthesis : A concise chemical synthesis is employed to introduce the ¹⁵N label at the 7-position of the this compound molecule.
-
Purification : The synthesized 7-¹⁵N-Oroidin is purified using standard chromatographic techniques.
-
Analysis : The incorporation of the ¹⁵N label is confirmed and quantified using techniques such as 1D ¹H-¹⁵N HSQC NMR and Fourier Transform Mass Spectrometry (FTMS). This labeled compound can then be used in feeding experiments with organisms that produce this compound-derived alkaloids to study their biosynthetic pathways.
Visualizations
Known Molecular Interactions of this compound
The following diagram illustrates the known inhibitory effects of this compound on specific cellular proteins. This is not a complete signaling pathway but represents key molecular targets identified in research. This compound has been shown to inhibit the Pdr5p multidrug resistance protein in yeast and its analogues have been found to target the cellular chaperone Hsp90.[6]
Caption: Known molecular targets of this compound and its analogues.
References
- 1. This compound | C11H11Br2N5O | CID 6312649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 34649-22-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Marine alkaloid this compound analogues with antiviral potential: A novel class of synthetic compounds targeting the cellular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
